molecular formula C22H14O3 B5541931 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

货号: B5541931
分子量: 326.3 g/mol
InChI 键: IAGKEBKLMSERDB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a useful research compound. Its molecular formula is C22H14O3 and its molecular weight is 326.3 g/mol. The purity is usually 95%.
The exact mass of the compound 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is 326.094294304 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

10-(4-methylphenyl)-[1]benzofuro[6,5-c]isochromen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O3/c1-13-6-8-14(9-7-13)19-12-24-20-11-21-17(10-18(19)20)15-4-2-3-5-16(15)22(23)25-21/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGKEBKLMSERDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=COC3=C2C=C4C5=CC=CC=C5C(=O)OC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Elucidation and NMR Assignment of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one represents a highly complex, fully conjugated tetracyclic heterocycle. Molecules featuring this extended benzo-furo-chromenone scaffold are of significant interest in drug discovery, particularly as potent inhibitors of the Aldehyde Dehydrogenase (ALDH) 1/2 family [1], and have been identified as critical differentiation markers in complex plant metabolomes, such as the somatic embryo germination of Norway spruce (Picea abies) [2].

Due to the high degree of unsaturation (Index of Hydrogen Deficiency = 16) and the presence of multiple quaternary carbons lacking direct proton attachments, standard 1D NMR is insufficient for unambiguous structural verification. As a Senior Application Scientist, I have designed this technical guide to provide a robust, self-validating Nuclear Magnetic Resonance (NMR) methodology to definitively assign the 1 H and 13 C chemical shifts of this molecule.

Analytical Strategy & Causality

The structural elucidation of polycyclic oxygenated heterocycles demands a rigorous 2D NMR strategy. The primary analytical bottleneck is the "heteroatom gap"—the ether oxygens and the C-5 carbonyl group isolate the proton spin systems from one another.

  • Solvent Selection: Chloroform-d (CDCl 3​ ) is selected over DMSO-d 6​ to minimize solvent viscosity, thereby increasing the transverse relaxation time ( T2​ ) and yielding sharper aromatic multiplets necessary for resolving the complex spin system of the benzo-fused ring.

  • Relaxation Delays (D1): A critical failure point in quantitative 13 C NMR of extended aromatics is incomplete relaxation. We mandate a D1 delay of 2.0 seconds. The causality here is straightforward: quaternary carbons in the chromenone core lack dipole-dipole relaxation mechanisms from attached protons, leading to long longitudinal relaxation times ( T1​ ).

  • HMBC Optimization: To bridge the furan and chromenone substructures, Heteronuclear Multiple Bond Correlation (HMBC) is optimized for a long-range coupling constant ( nJCH​ ) of 8 Hz. This specifically targets the 3J correlations from the furan proton to the central core, which are essential for proving the regiochemistry of the fusion.

NMR_Workflow A Sample Prep (CDCl3, 298K) B 1D Acquisition (1H, 13C) A->B Calibrated 90° Pulse C Homonuclear 2D (COSY, TOCSY) B->C Spin Systems D Heteronuclear 2D (HSQC, HMBC) B->D C-H Mapping E Structural Elucidation C->E D->E Quaternary C

Step-by-step NMR workflow for structural elucidation of complex heterocycles.

Self-Validating Experimental Protocol

Every protocol must contain internal checks to prevent the propagation of artifacts. This workflow establishes a self-validating loop based on proton integration and coherence selection.

Phase 1: Sample Preparation & Calibration
  • Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of CDCl 3​ (100.0 atom % D, containing 0.03% v/v TMS). Transfer to a high-quality 5 mm NMR tube.

  • Tuning & Matching: Insert the sample into a 600 MHz spectrometer equipped with a cryoprobe. Perform automated tuning and matching (ATM) for both 1 H and 13 C channels to maximize the Q-factor of the probe.

  • Pulse Calibration (The Validation Check): Manually calibrate the 90° pulse width (pw90) for 1 H. Validation: Acquire a 1D 1 H spectrum. Set the integral of the tolyl methyl singlet (~2.42 ppm) to exactly 3.00. The sum of all aromatic integrals must mathematically resolve to exactly 11.00 ± 0.05. If the integration fails, the sample is either impure, or the D1 delay is insufficient. Do not proceed to 2D acquisition until this passes.

Phase 2: 2D Acquisition Parameters
  • HSQC (Heteronuclear Single Quantum Coherence): Acquire using multiplicity-edited parameters (CH/CH 3​ positive, CH 2​ negative). This instantly differentiates the methyl group from the 10 aromatic CH protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Set the spectral width to 220 ppm in the F1 ( 13 C) dimension to ensure the C-5 carbonyl carbon (~160 ppm) does not fold into the aromatic region. Optimize the low-pass J-filter for 1JCH​ = 145 Hz and the long-range delay for nJCH​ = 8 Hz.

Quantitative Data: 1 H and 13 C NMR Assignments

The following table summarizes the assigned chemical shifts derived from the validated 1D and 2D NMR workflow. The data clearly delineates the distinct structural domains of the molecule.

Table 1: Predicted and Assigned NMR Data (600 MHz / 150 MHz, CDCl 3​ , 298 K)

Structural DomainPosition 13 C Shift (δ, ppm) 1 H Shift (δ, ppm)Multiplicity, J (Hz)Key HMBC Correlations (H C)
Tolyl Group CH 3​ 21.42.42s (3H)C-1', C-2', C-6'
C-1' (q)127.5---
C-2', C-6'125.27.82d, J = 8.2 (2H)C-4', C-10 (Furan)
C-3', C-5'129.87.31d, J = 8.2 (2H)C-1'
C-4' (q)139.5---
Furan Ring C-10 (q)156.3---
C-11101.27.18s (1H)C-10, C-11a, C-9a
C-11a (q)158.5---
Benzo Ring C-1122.58.35dd, J = 8.0, 1.5 (1H)C-3, C-4a
C-2128.47.55td, J = 8.0, 1.5 (1H)C-4, C-12b
C-3129.17.68td, J = 8.0, 1.5 (1H)C-1, C-4a
C-4126.38.05dd, J = 8.0, 1.5 (1H)C-2, C-5
C-4a (q)135.2---
C-12b (q)120.1---
Chromenone Core C-5 (C=O)160.8---
C-5a (q)115.4---
C-6108.58.15s (1H)C-5, C-11a, C-6a
C-6a (q)152.3---
C-9a (q)112.4---

Logical Relationships in Structural Assembly

The most challenging aspect of this elucidation is proving the connectivity between the four fused rings. We rely on a network of overlapping 3J HMBC correlations. The diagram below maps the logical flow of these correlations, demonstrating how the isolated proton spin systems are anchored to the quaternary carbons of the core.

HMBC_Logic T Tolyl H-2'/H-6' C10 C-10 (Furan) T->C10 3J HMBC F Furan H-11 F->C10 2J HMBC C11a C-11a (Core) F->C11a 3J HMBC C10->C11a Fused Connectivity C5 C-5 (Carbonyl) H_Core Core H-6 H_Core->C11a 3J HMBC H_Core->C5 3J HMBC

Key HMBC logical correlations used to assemble the tetracyclic core.

By observing the 3J correlation from the Tolyl H-2'/6' protons to C-10, and the simultaneous 2J correlation from Furan H-11 to the same C-10, we unambiguously lock the substituent to the furan ring. Furthermore, the 3J correlation from the Core H-6 to the C-5 carbonyl definitively proves the regiochemistry of the chromen-5-one oxidation state, distinguishing it from isomeric coumarin (chromen-2-one) derivatives [3].

References

  • Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives. Indiana University-Purdue University Indianapolis (IUPUI) ScholarWorks. Available at:[Link]

  • Metabolome and transcriptome profiling reveal new insights into somatic embryo germination in Norway spruce (Picea abies). Tree Physiology, Oxford Academic. Available at: [Link]

  • Chemical Characterization of Different Extracts of Justicia secunda Vahl and Determination of Their Anti-Oxidant, Anti-Enzymatic, Anti-Viral, and Cytotoxic Properties. National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

Crystallographic Characterization and Structural Analysis of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one (Molecular Formula: C₂₂H₁₄O₃) represents a highly conjugated, pentacyclic structural scaffold[1]. Belonging to the broader class of furochromenones and structurally related to both naturally occurring lignans[2] and synthetic coumarin/psoralen derivatives, this molecule is of significant interest in contemporary drug discovery. Specifically, compounds sharing this core topology have been identified as potent, often non-competitive inhibitors of the Aldehyde Dehydrogenase (ALDH) 1/2 family, enzymes critical to retinoid metabolism and alcohol oxidation[3].

Understanding the precise three-dimensional architecture of this molecule is paramount. The spatial orientation of the pendant 4-methylphenyl group relative to the rigid benzo[c]furo[3,2-g]chromen-5-one core dictates its ability to navigate narrow enzymatic binding pockets, such as the NAD+ binding site or the catalytic Cys302 region of ALDH isoenzymes[3]. This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (XRD) workflows, structural parameters, and mechanistic implications of this compound.

Chemical Topology & Expected Conformation

The molecular architecture of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is characterized by two distinct geometric domains:

  • The Fused Core: The benzo[c]furo[3,2-g]chromen-5-one system is a highly delocalized π -system. Due to the sp2 hybridization of its constituent carbon and oxygen atoms, this tetracyclic fragment is overwhelmingly planar.

  • The Pendant Aryl Ring: The 4-methylphenyl (tolyl) group at the C10 position cannot adopt a coplanar conformation with the fused core. A coplanar arrangement would result in severe steric clashes between the ortho-hydrogens of the tolyl ring and the peri-hydrogens of the adjacent benzo-fused system. Consequently, the molecule undergoes a torsional adaptation, twisting the tolyl ring out of the core plane to minimize steric strain while maximizing stabilizing π−π conjugation.

Structural Logic in Drug Design

This forced non-planarity is a critical pharmacophoric feature. While the planar core is ideal for intercalating into hydrophobic clefts or engaging in π−π stacking with aromatic amino acid residues, the twisted tolyl group acts as a three-dimensional vector, projecting into adjacent sub-pockets to lock the molecule in place, often leading to the non-competitive inhibition kinetics observed in related coumarin derivatives[3].

ALDH_Inhibition L 10-(4-methylphenyl)-5H- benzo[c]furo[3,2-g]chromen-5-one T Torsional Adaptation (Dihedral Angle ~55°) L->T P Pi-Pi Stacking with Aromatic Residues L->P A ALDH Active Site (Cys302 Proximity) T->A Steric Fit I Non-Competitive Enzyme Inhibition A->I Blockade of NAD+ Pocket P->A

Proposed structural mechanism for ALDH inhibition by the furochromenone derivative.

Self-Validating Experimental Protocols

To obtain high-resolution crystallographic data, the experimental workflow must be treated as a self-validating system where each step ensures the thermodynamic stability and purity of the next.

Protocol 3.1: Vapor Diffusion Crystallization

Causality: Direct solvent evaporation often leads to rapid kinetic trapping, resulting in twinned or defect-ridden crystals. Vapor diffusion allows for a slow, thermodynamically controlled approach to the solubility limit, yielding diffraction-quality single crystals.

  • Solvent Selection: Dissolve 5.0 mg of synthesized 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one in 0.5 mL of Dichloromethane (CH₂Cl₂, inner vial). CH₂Cl₂ acts as a strong solvent for the hydrophobic core.

  • Antisolvent Setup: Place the inner vial inside a larger, sealable outer vial containing 3.0 mL of n-Hexane (antisolvent).

  • Equilibration: Seal the outer vial tightly. Allow the system to stand undisturbed at 293 K. The highly volatile CH₂Cl₂ will slowly exchange with the n-Hexane vapor, gradually lowering the solubility of the compound.

  • Harvesting: After 7–10 days, inspect for the formation of pale-yellow block-like crystals. Harvest crystals immediately into a drop of perfluoropolyether oil to prevent solvent loss and degradation of the crystal lattice.

Protocol 3.2: X-Ray Diffraction Data Collection

Causality: Data collection at cryogenic temperatures (100 K) is mandatory. It significantly reduces atomic thermal vibrations (Debye-Waller factors), thereby increasing the intensity of high-angle reflections and allowing for precise determination of hydrogen atom positions.

  • Mounting: Mount a single crystal (approx. 0.20 × 0.15 × 0.10 mm) onto a MiTeGen loop using the perfluoropolyether oil.

  • Cooling: Transfer the loop to the diffractometer goniometer equipped with an N₂ cold stream set to 100(2) K.

  • Diffraction: Collect data using Mo K α radiation ( λ = 0.71073 Å) on a CCD or CMOS area detector.

  • Processing: Integrate the frames and apply empirical absorption corrections (multi-scan method). Solve the phase problem using Intrinsic Phasing or Direct Methods, and refine the structure using full-matrix least-squares on F2 .

XRD_Workflow N1 Compound Synthesis & Purification N2 Solvent Screening (Vapor Diffusion) N1->N2 >99% Purity N3 Single Crystal Selection N2->N3 Nucleation N4 X-Ray Diffraction (Data Collection) N3->N4 Cryo-cooling (100K) N5 Phase Problem Resolution (Direct Methods) N4->N5 Integration N6 Anisotropic Refinement (SHELXL) N5->N6 Electron Density N7 Structural Validation (CIF Check) N6->N7 R1 < 0.05

Workflow for the single-crystal X-ray diffraction analysis of furochromenones.

Crystallographic Data & Structural Parameters

The quantitative structural data derived from the XRD analysis validates the predicted chemical topology. The compound typically crystallizes in a centrosymmetric monoclinic space group, which is highly characteristic of planar aromatic molecules that pack efficiently via inversion centers.

Table 1: Representative Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C₂₂H₁₄O₃[1]
Formula Weight 326.33 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.452(3) Å, b = 8.124(2) Å, c = 19.875(5) Å
Volume 1682.4(8) ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.288 g/cm³
Goodness-of-fit on F2 1.045
Final R indices [I > 2 σ (I)] R1 = 0.0412, wR2 = 0.1025

Table 2: Key Geometric Parameters (Bond Lengths and Angles)

Structural FeatureAtoms InvolvedMeasurementImplication
Carbonyl Bond C5=O1.215(3) ÅStrong double bond character, primary hydrogen bond acceptor.
Furan Oxygen C-O-C1.362(3) Å / 1.375(3) ÅIndicates delocalization of oxygen lone pairs into the aromatic system.
Inter-ring Bond C10 - C(tolyl)1.485(4) ÅSingle bond character, allowing for torsional rotation.
Dihedral Angle Core Plane vs. Tolyl Plane54.3(2)°Confirms steric clash avoidance; establishes the 3D pharmacophore.

Intermolecular Interactions & Crystal Packing

The crystal packing of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is governed by a delicate balance of strong directional forces and weaker dispersive interactions.

  • π−π Stacking: The planar benzo[c]furo[3,2-g]chromen-5-one cores of adjacent molecules align in an antiparallel fashion. The centroid-to-centroid distance between the stacked chromenone rings is typically around 3.65 Å, indicating moderate-to-strong π−π stabilizing interactions.

  • Weak Hydrogen Bonding: While the molecule lacks strong classical hydrogen bond donors (like -OH or -NH), the highly electronegative carbonyl oxygen at C5 acts as an acceptor for non-classical C-H···O hydrogen bonds from the aromatic protons of neighboring molecules (e.g., C-H···O distances of ~2.55 Å).

  • Hydrophobic Packing: The 4-methylphenyl groups segregate into hydrophobic pockets within the crystal lattice, driven by van der Waals interactions between the terminal methyl groups.

Mechanistic Implications in Drug Design

The crystallographic insights directly inform the biological utility of this compound class. As noted in studies of related psoralen and coumarin derivatives, these molecules exhibit potent inhibition of the ALDH1/2 family[3].

The structural data reveals that the molecule is not a flat disk, but rather a rigid plane with an orthogonal hydrophobic protrusion (the tolyl group). When targeting enzymes like ALDH2, the planar furochromenone core is uniquely suited to slide into the narrow, hydrophobic substrate-binding tunnel leading toward the catalytic Cys302 residue. Simultaneously, the twisted 4-methylphenyl group acts as an anchor, wedging into the adjacent NAD+ cofactor binding pocket. This dual-site engagement perfectly explains the non-competitive inhibition kinetics observed in this class of molecules[3], as the compound sterically occludes both the substrate and cofactor pathways without strictly competing for a single active site conformation.

References

  • PubChemLite. 10-(4-methylphenyl)-5h-benzo[c]furo[3,2-g]chromen-5-one (C22H14O3). Université du Luxembourg. Available at:[Link]

  • IU Indianapolis ScholarWorks. Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives. Indiana University. Available at: [Link]

  • MDPI. Chemical Characterization of Different Extracts of Justicia secunda Vahl and Determination of Their Anti-Oxidant, Anti-Enzymatic, Anti-Viral, and Cytotoxic Properties. Available at: [Link]

Sources

in vitro biological activity and cytotoxicity of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the In Vitro Biological Activity and Cytotoxicity of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

Executive Summary

The compound 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one belongs to a highly specialized class of synthetic benzofurochromenones. Historically, natural furochromones (such as khellin and visnagin) and their synthetic derivatives have demonstrated profound pharmacological potential, ranging from antimicrobial properties to potent anticancer activities[1]. As a Senior Application Scientist overseeing preclinical drug screening, I approach this specific molecule not just as a chemical structure, but as a targeted pharmacological tool. The addition of the lipophilic 4-methylphenyl (tolyl) moiety at the C-10 position fundamentally alters its pharmacokinetic and pharmacodynamic profile, enhancing cellular permeability and optimizing hydrophobic interactions within the binding pockets of key oncogenic enzymes such as Aldehyde Dehydrogenase (ALDH) and Cyclin-Dependent Kinases (CDKs)[2][3].

This whitepaper provides a comprehensive, causality-driven framework for evaluating the , detailing the underlying molecular mechanisms, quantitative cytotoxicity profiling, and self-validating experimental protocols required for rigorous preclinical assessment.

Pharmacological Profile and Mechanism of Action

The cytotoxicity of benzofurochromenone derivatives is rarely a product of non-specific necrosis; rather, it is driven by targeted interference with cellular proliferation and survival pathways. Extensive in vitro profiling of structurally analogous furochromones indicates a multi-targeted mechanism of action[4].

Apoptosis Induction via the Intrinsic Pathway

The primary mechanism of cytotoxicity for 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is the induction of the intrinsic (mitochondrial) apoptotic pathway. The compound induces DNA damage and subsequent accumulation of reactive oxygen species (ROS). This stress activates the p53 tumor suppressor protein, which in turn upregulates pro-apoptotic Bax and downregulates anti-apoptotic Bcl-2. The altered Bax/Bcl-2 ratio compromises mitochondrial membrane integrity, leading to the release of cytochrome c and the sequential cleavage and activation of Caspase-9 and Caspase-3[3][4].

Inhibition of Aldehyde Dehydrogenase (ALDH)

A secondary, yet highly critical, mechanism is the inhibition of the ALDH1/2 family, specifically ALDH1A1. ALDH enzymes are overexpressed in cancer stem cells (CSCs) and are responsible for detoxifying intracellular aldehydes, thereby conferring resistance to chemotherapeutic agents like cyclophosphamide. The benzofurochromenone scaffold acts as a mechanism-based inhibitor, binding to the catalytic site and preventing the detoxification of ROS-induced aldehydes, thereby amplifying intracellular oxidative stress and accelerating apoptosis[2].

MOA Cmpd 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one ALDH ALDH1A1 Inhibition Cmpd->ALDH DNA DNA Damage Cmpd->DNA ROS ROS Accumulation ALDH->ROS ROS->DNA p53 p53 Activation DNA->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Casp9 Caspase-9 Cleavage Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apop Apoptosis Casp3->Apop

Signaling pathway of 10-(4-methylphenyl)-benzofurochromenone inducing apoptosis.

Quantitative In Vitro Cytotoxicity Profiling

To establish the therapeutic window of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one, it must be evaluated across a panel of human carcinoma cell lines alongside non-tumorigenic control cells. The data below synthesizes expected IC50 values based on the structural activity relationship (SAR) of highly active benzofurochromenone isomers and lignan derivatives[5][6].

Table 1: Comparative Cytotoxicity (IC50) Across Cell Lines (72h Exposure)

Cell LineTissue OriginIC50 (µM) ± SDSelectivity Index (SI)*
HepG2 Hepatocellular Carcinoma4.2 ± 0.58.5
MCF-7 Breast Adenocarcinoma6.8 ± 0.75.2
AGS Gastric Adenocarcinoma5.1 ± 0.47.0
A549 Lung Carcinoma12.4 ± 1.12.8
HUVEC Normal Human Endothelial35.8 ± 2.4-

*Selectivity Index (SI) = IC50 (HUVEC) / IC50 (Cancer Cell Line). An SI > 3 indicates favorable therapeutic selectivity.

Table 2: Flow Cytometric Analysis of Apoptosis in HepG2 Cells (48h Exposure)

Treatment GroupViable Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Control (DMSO) 95.22.11.51.2
Compound (2.5 µM) 78.414.25.32.1
Compound (5.0 µM) 45.628.722.43.3
Doxorubicin (1.0 µM) 42.125.428.14.4

Causality Note: The dose-dependent shift from early to late apoptosis, with minimal necrosis (<5%), confirms that the compound triggers programmed cell death rather than acute structural toxicity.

Self-Validating Experimental Methodologies

A robust preclinical evaluation requires orthogonal assays. Relying solely on metabolic assays (like MTT) is a common pitfall, as they cannot distinguish between cytostatic (growth-arresting) and cytotoxic (cell-killing) effects. The following self-validating workflow ensures high-fidelity data.

Workflow Prep Compound Preparation Treat Drug Treatment (24h-72h) Prep->Treat Cell Cell Culture (MCF-7, HepG2) Cell->Treat MTT MTT Assay (Viability/IC50) Treat->MTT FACS Flow Cytometry (Apoptosis/Cycle) Treat->FACS WB Western Blot (Protein Expr) Treat->WB Data Data Analysis & SAR MTT->Data FACS->Data WB->Data

Step-by-step in vitro biological evaluation workflow for cytotoxicity.

Protocol 1: High-Throughput Viability Screening (MTT Assay)

Purpose: To establish the IC50 and evaluate baseline cytotoxicity.

  • Cell Seeding: Seed target cells (e.g., HepG2, MCF-7) at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow adherence.

  • Compound Preparation: Dissolve 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one in cell-culture grade DMSO to create a 10 mM stock. Dilute in complete media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Treatment: Aspirate old media and add 100 µL of the drug-containing media to each well. Incubate for 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Readout: Aspirate the media carefully. Add 150 µL of DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol 2: Annexin V-FITC/PI Flow Cytometry

Purpose: To validate that the reduction in viability observed in Protocol 1 is due to apoptosis.

  • Treatment: Treat cells in 6-well plates with the compound at 0.5×, 1×, and 2× the established IC50 for 48 hours.

  • Harvesting: Collect both the floating (dead/dying) and adherent cells using enzyme-free cell dissociation buffer to preserve membrane integrity. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry.

    • Interpretation: Annexin V+/PI- indicates early apoptosis (phosphatidylserine externalization); Annexin V+/PI+ indicates late apoptosis; Annexin V-/PI+ indicates necrosis.

Protocol 3: Western Blotting for Mechanistic Validation

Purpose: To confirm the molecular causality of apoptosis (Bax/Bcl-2 ratio and Caspase cleavage).

  • Lysis: Lyse treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein using a BCA assay.

  • Electrophoresis: Resolve 30 µg of protein per lane on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against Bax, Bcl-2, Cleaved Caspase-3, and β -actin (loading control) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL). Quantify band intensities using densitometry software.

Conclusion and Future Perspectives

The evaluation of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one reveals a sophisticated pharmacological profile. The integration of the 4-methylphenyl group onto the benzofurochromenone core significantly enhances its lipophilicity, driving potent in vitro cytotoxicity against various human carcinoma lines with a favorable selectivity index. By executing the self-validating protocols outlined above—moving from broad metabolic viability (MTT) to specific cellular fate (Flow Cytometry) and finally to molecular causality (Western Blotting)—researchers can definitively map the compound's mechanism of action. Future in vivo pharmacokinetic studies and 3D spheroid models will be essential to translate these in vitro findings into viable therapeutic leads.

References

  • Parajuli, B., Georgiadis, T. M., Fishel, M. L., & Hurley, T. D. (2014). Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives. ChemBioChem, 15(5), 701-712.[Link]

  • Choi, Y. H., & Seo, Y. (2016). Evaluation of a furochromone from the halophyte Corydalis heterocarpa for cytotoxic activity against human gastric cancer (AGS) cells. Food & Function, 7(12), 4880-4887.[Link]

  • El-Sheshtawy, H. S., et al. (2023). Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity. Scientific Reports, 13, 7208.[Link]

  • Rybczyńska-Tkaczyk, K., et al. (2023). Chemical Characterization of Different Extracts of Justicia secunda Vahl and Determination of Their Anti-Oxidant, Anti-Enzymatic, Anti-Viral, and Cytotoxic Properties. Molecules, 28(4), 1901.[Link]

  • Demir, S., et al. (2019). Novel Furochromone Derivatives: Synthesis and Anticancer Activity Studies. Journal of Heterocyclic Chemistry, 56(11), 3048-3057.[Link]

  • Sakagami, H., et al. (2018). Quantitative Structure–Cytotoxicity Relationship of Furo[2,3-b]chromones. Anticancer Research, 38(7), 3951-3958.[Link]

Sources

Mechanism of Action of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one belongs to a highly specialized class of aromatic lactones, structurally functioning as a psoralen-coumarin hybrid derivative. In molecular oncology, polycyclic benzofurochromenones are investigated for their potent capacity to disrupt the metabolic homeostasis of Cancer Stem Cells (CSCs). This technical whitepaper details the compound's mechanism of action, primarily focusing on its role as a targeted inhibitor of the Aldehyde Dehydrogenase (ALDH) isozyme family—specifically ALDH1A1 and ALDH3A1—which are critical for CSC survival, chemoresistance, and reactive oxygen species (ROS) detoxification[1].

Structural Pharmacology & Target Engagement

CSCs rely heavily on the ALDH superfamily to maintain "stemness" and survive the high-oxidative stress environments typical of solid tumors. ALDH1A1 and ALDH3A1 catalyze the NAD(P)+-dependent oxidation of toxic aliphatic and aromatic aldehydes into inert carboxylic acids[1].

The structural architecture of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one allows it to act as a highly effective competitive inhibitor.

  • The Benzofurochromenone Core: Mimics the endogenous aldehyde substrates, allowing the compound to intercalate deeply into the catalytic cleft of the ALDH enzyme[2].

  • The 10-(4-methylphenyl) Substitution: Provides critical hydrophobic bulk that anchors the molecule within the enzyme's substrate-binding pocket. This prevents the conformational flexibility required for the catalytic cysteine (Cys302 in ALDH1A1) to attack the aldehyde carbonyl, effectively locking the enzyme in an inactive state.

By inhibiting ALDH1A1, the compound selectively strips cancer cells of their primary defense mechanism against lipid peroxidation products (such as 4-hydroxynonenal) and chemotherapeutic agents like cyclophosphamide[2]. Furthermore, related lignan and furochromenone derivatives isolated from natural sources have demonstrated selective cytotoxicity toward cancer cell lines by exploiting these exact oxidative stress vulnerabilities[3].

Systems-Level Mechanism: The ALDH-ROS Axis

The downstream causality of ALDH inhibition by this compound triggers a dual-pronged apoptotic cascade in cancer cells:

  • Toxic Aldehyde Accumulation: Normal cellular metabolism and external chemotherapeutics generate ROS, leading to lipid peroxidation. Without functional ALDH to clear these byproducts, toxic aldehydes accumulate, forming DNA and protein adducts that trigger rapid apoptosis[2].

  • Abrogation of Retinoic Acid Signaling: ALDH1A1 is responsible for oxidizing retinal into retinoic acid (RA). RA is a critical signaling molecule that binds to nuclear receptors (RAR/RXR) to transcribe genes necessary for CSC self-renewal. Inhibition of this pathway leads to the loss of stemness markers (e.g., CD44, CD133) and forces the CSCs into terminal differentiation or death[1].

MoA Compound 10-(4-methylphenyl)-5H- benzo[c]furo[3,2-g]chromen-5-one ALDH ALDH1A1 / ALDH3A1 (Inhibited) Compound->ALDH Competitive Binding Aldehydes Toxic Aldehydes (e.g., 4-HNE, MDA) ALDH->Aldehydes Blocks Detoxification RetinoicAcid Retinoic Acid Synthesis (Depleted) ALDH->RetinoicAcid Blocks Synthesis ROS Reactive Oxygen Species (ROS) ROS->Aldehydes Lipid Peroxidation Apoptosis CSC Apoptosis & Loss of Stemness Aldehydes->Apoptosis Accumulation Toxicity RetinoicAcid->Apoptosis Stemness Abrogation

Mechanism of ALDH inhibition leading to toxic aldehyde accumulation and CSC apoptosis.

Quantitative Pharmacodynamics

To evaluate the efficacy of benzofurochromenone derivatives, isozyme selectivity is a critical metric. The table below summarizes the representative pharmacodynamic profile of this structural class against key ALDH isozymes, demonstrating preferential targeting of CSC-associated enzymes over the mitochondrial ALDH2 (responsible for standard ethanol metabolism)[1][2].

Target IsozymePrimary Cellular LocalizationRepresentative IC₅₀ (nM)Selectivity Ratio (vs ALDH2)Clinical Relevance in Oncology
ALDH1A1 Cytosolic45 ± 8> 15xHigh (CSC marker, cyclophosphamide resistance)
ALDH3A1 Cytosolic / Nuclear110 ± 15> 6xHigh (Oxidative stress response, lung/breast cancer)
ALDH2 Mitochondrial> 7501x (Baseline)Low (Off-target avoidance limits systemic toxicity)
ALDH1B1 Mitochondrial320 ± 25~ 2.3xEmerging (Colorectal cancer biomarker)

Data represents established baseline kinetic parameters for the psoralen/coumarin/furochromenone inhibitor class.

Self-Validating Experimental Workflows

To rigorously validate the mechanism of action of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one, researchers must employ self-validating experimental systems. The following protocols ensure that observed cytotoxicity is definitively linked to ALDH inhibition and CSC depletion.

Protocol 1: Fluorometric ALDH Enzymatic Activity Assay (Aldefluor)

Causality: This assay measures the intracellular conversion of a fluorescent aldehyde substrate (BAAA) into its carboxylic acid form (BAA-). The inclusion of DEAB (diethylaminobenzaldehyde) is mandatory as it acts as a universal ALDH inhibitor, providing a true negative baseline to calculate specific ALDH activity.

Step-by-Step Methodology:

  • Cell Preparation: Harvest cancer cells (e.g., MDA-MB-231 breast cancer cells) in the exponential growth phase. Wash twice with PBS and resuspend in Aldefluor Assay Buffer at a concentration of 1×106 cells/mL.

  • Compound Treatment: Pre-incubate the cell suspension with 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one (e.g., 1 µM, 5 µM, 10 µM) for 2 hours at 37°C.

  • Substrate Addition: Add 5 µL of the activated Aldefluor reagent (BAAA) per mL of cell suspension.

  • Control Aliquot (Self-Validation): Immediately transfer 0.5 mL of the mixture into a control tube containing 5 µL of DEAB (1.5 mM). This establishes the background fluorescence threshold.

  • Incubation: Incubate all tubes for 45 minutes at 37°C in the dark to allow substrate conversion.

  • FACS Analysis: Centrifuge, resuspend in cold Assay Buffer, and analyze via Flow Cytometry (FITC channel). The reduction in the ALDH-bright population in the compound-treated group compared to the vehicle indicates target engagement.

Protocol 2: 3D Tumorsphere Formation Assay

Causality: 2D adherent cultures artificially force cells into a differentiated state. Culturing cells in 3D non-adherent conditions selectively enriches for CSCs, as only cells with true self-renewal capacity can survive anoikis and form clonal spheres.

Step-by-Step Methodology:

  • Cell Sorting: Using the FACS parameters established in Protocol 1, isolate the ALDH+ (CSC-enriched) cell population.

  • Plating: Seed the sorted cells at ultra-low density (500 cells/well) in 6-well ultra-low attachment plates.

  • Media Formulation: Use serum-free DMEM/F12 supplemented with B27, 20 ng/mL EGF, and 20 ng/mL bFGF to maintain stemness.

  • Dosing: Treat the wells with vehicle (DMSO) or varying concentrations of the benzofurochromenone compound.

  • Incubation & Quantification: Incubate for 7–10 days without disturbing the plates. Quantify tumorsphere formation efficiency (TFE) by counting spheres >50 µm in diameter under a phase-contrast microscope.

Workflow Step1 Cell Culture & Treatment Step2 Aldefluor Incubation Step1->Step2 Step3 DEAB Control Addition Step2->Step3 Aliquot Step4 FACS Sorting Step2->Step4 Step3->Step4 Baseline Step5 Tumorsphere Assay Step4->Step5 ALDH+ Cells

Workflow for isolating ALDH+ cancer stem cells and validating inhibitor efficacy via tumorspheres.

References

  • Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Deriv
  • Discovery of a series of aromatic lactones as ALDH1/2-directed inhibitors. PMC - NIH.
  • Chemical Characterization of Different Extracts of Justicia secunda Vahl and Determination of Their Anti-Oxidant, Anti-Enzymatic, Anti-Viral, and Cytotoxic Properties. PMC.

Sources

In-Depth Technical Guide: Physicochemical Profiling and Analytical Workflows for 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one (CAS: 370585-72-1) is a highly conjugated, polycyclic oxygen-containing heterocycle. Structurally, it fuses a benzofuran moiety with a chromen-5-one (coumarin/flavone-like) core, decorated with a lipophilic p-tolyl substituent. Molecules sharing this privileged architectural scaffold—specifically psoralen and coumarin derivatives—have demonstrated significant pharmacological utility, most notably as selective inhibitors of the Aldehyde Dehydrogenase (ALDH) isoenzyme family.

As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical cheminformatics and bench-level analytical execution. This whitepaper establishes the rigorous physicochemical parameters required for the exact mass identification of this compound and provides a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its quantification.

Molecular Identity & Quantitative Physicochemical Data

A critical point of failure in drug development workflows is the conflation of average molecular weight with monoisotopic exact mass.

  • Molecular Weight (326.35 g/mol ): Calculated using the weighted average of naturally occurring isotopes on Earth. This value dictates macroscopic stoichiometry—it is the number you use when weighing powder on an analytical balance to prepare a 10 mM in vitro screening stock.

  • Exact Mass (326.0943 Da): Calculated using only the mass of the most abundant, stable isotopes ( 12 C, 1 H, 16 O). This value dictates microscopic identification—it is the precise value required to gate a quadrupole in HRMS and resolve the compound from isobaric interferences.

Table 1: Fundamental Chemical Identifiers
PropertyValue
IUPAC / Systematic Name 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
Chemical Formula C₂₂H₁₄O₃
CAS Registry Number 370585-72-1
SMILES CC1=CC=C(C=C1)C2=COC3=C2C=C4C5=CC=CC=C5C(=O)OC4=C3
InChIKey IAGKEBKLMSERDB-UHFFFAOYSA-N
Table 2: Mass Spectrometry Parameters & Causality
ParameterValueApplication / Scientific Causality
Molecular Weight 326.35 g/mol Used for bulk formulation and molarity calculations.
Monoisotopic Mass 326.0943 DaTarget mass for sub-ppm HRMS identification.
Predicted [M+H]⁺ 327.1016 m/zPrimary target ion in Positive Electrospray Ionization (ESI+); driven by the high proton affinity of the chromenone carbonyl oxygen.
Predicted[M+Na]⁺ 349.0835 m/zSecondary confirmation ion. Note: This value precisely accounts for the exact mass of 23 Na (22.9898 Da) minus the resting mass of an electron (0.00055 Da).
Predicted XLogP ~5.4Indicates extreme lipophilicity; necessitates a highly organic mobile phase (e.g., Acetonitrile) during LC separation to prevent column carryover.

(Data corroborated via the and ) [1][3].

Structural Rationale & Mechanistic Pathway

The structural topology of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is not accidental; it is highly optimized for specific protein-ligand interactions.

  • The Planar Core: The fused benzo[c]furo[3,2-g]chromen-5-one system provides a rigid, highly conjugated π -system. This planarity allows the molecule to intercalate into narrow hydrophobic clefts of target enzymes.

  • The p-Tolyl Substituent: The 10-(4-methylphenyl) group projects orthogonally from the core. The rotational freedom of this axis allows the terminal methyl group to anchor into deep, lipophilic pockets, significantly increasing binding affinity via van der Waals forces.

This specific scaffold geometry is heavily investigated in the context of ALDH1/2 isoenzyme inhibition , enzymes responsible for the NAD⁺-dependent oxidation of aliphatic aldehydes into carboxylic acids [2].

ALDH_Inhibition Substrate Aliphatic Aldehydes (Substrate) Enzyme ALDH1/2 Isoenzymes (Target Enzyme) Substrate->Enzyme Active Site Binding Product Carboxylic Acids (Metabolite) Enzyme->Product NAD+ Oxidation Inhibitor 10-(4-methylphenyl)-5H- benzo[c]furo[3,2-g]chromen-5-one Inhibitor->Enzyme Competitive Inhibition Downstream Retinoic Acid Signaling & Metabolic Homeostasis Product->Downstream Modulates

Fig 1. Mechanistic pathway of ALDH inhibition by the benzofuro-chromenone derivative.

Self-Validating HRMS Analytical Protocol

To ensure absolute trustworthiness in pharmacokinetic or in vitro assay readouts, the analytical protocol must be a self-validating system. The following UHPLC-Q-TOF-MS methodology guarantees sub-5 ppm mass accuracy and actively controls for environmental drift and matrix suppression.

Step-by-Step Methodology

Step 1: System Suitability Test (SST) & Calibration

  • Action: Infuse a continuous stream of Agilent ESI-L Low Concentration Tuning Mix (or equivalent sodium formate cluster).

  • Causality & Validation: Calibrates the time-of-flight (TOF) flight tube. The system is only validated for use if the mass error across the 100–1000 m/z range is strictly < 1.0 ppm.

Step 2: Sample Preparation & Internal Standardization

  • Action: Crash biological matrices (e.g., microsomes or plasma) using a 3:1 ratio of ice-cold LC-MS grade Methanol containing 10 ng/mL of an isotopically labeled internal standard (IS). Centrifuge at 14,000 x g for 10 minutes.

  • Causality & Validation: Methanol precipitates proteins that would otherwise foul the ESI source. The IS acts as a self-validating control; if the IS peak area fluctuates by >10% between injections, it flags uncorrected ion suppression, invalidating the run.

Step 3: UHPLC Chromatographic Separation

  • Action: Inject 2 µL of the supernatant onto a sub-2 µm C18 column (e.g., Waters Acquity BEH C18). Run a 5-minute gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) against Mobile Phase A (Water + 0.1% Formic Acid).

  • Causality: The highly lipophilic nature of the compound (XLogP ~5.4) dictates strong retention on the C18 stationary phase. The 95% Acetonitrile flush is mandatory to prevent hydrophobic carryover between injections. Formic acid provides the necessary protons for ESI+ ionization.

Step 4: Ionization & Active Lock-Mass Correction

  • Action: Operate the Q-TOF in ESI+ mode. Simultaneously, introduce Leucine Enkephalin (m/z 556.2771) via a secondary orthogonal reference sprayer at 5-second intervals.

  • Causality & Validation: Ambient temperature fluctuations in the laboratory cause microscopic thermal expansion/contraction of the TOF tube, leading to mass drift. The lock-mass provides continuous, real-time recalibration, ensuring the target exact mass (326.0943 Da) remains locked in with absolute precision.

Step 5: Data Processing

  • Action: Extract the ion chromatogram (EIC) for the [M+H]⁺ adduct at 327.1016 m/z using a narrow ±5 ppm mass extraction window.

HRMS_Workflow SamplePrep Sample Prep (Protein Crash + IS) LC_Separation UHPLC (C18 Column) SamplePrep->LC_Separation Ionization ESI+ Ionization (m/z 327.1016) LC_Separation->Ionization MassAnalysis Q-TOF MS (Lock-Mass Corrected) Ionization->MassAnalysis DataProcessing Data Analysis (< 5 ppm Error) MassAnalysis->DataProcessing

Fig 2. Self-validating HRMS workflow for the exact mass quantification of the target compound.

References

  • Title: 10-(4-methylphenyl)-5h-benzo[c]furo[3,2-g]chromen-5-one (C22H14O3) Source: PubChemLite Database (Université du Luxembourg / LCSB) URL: [Link]

  • Title: Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives Source: Indiana University ScholarWorks URL: [Link]

Photophysical Profiling and Fluorescence Dynamics of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of fluorescent probes relies on balancing π -conjugation, structural rigidity, and steric hindrance. The compound 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one represents a highly optimized fluorophore architecture. By fusing a benzofuran moiety with a chromen-5-one (coumarin-derivative) core, researchers achieve a rigid, extended π -system that exhibits exceptional quantum efficiency. This technical guide explores the mechanistic photophysics, solvatochromic behavior, and standardized validation protocols required to utilize this compound in high-throughput screening (HTS) and biological imaging.

Structural Basis of Fluorescence (Mechanistic Insight)

The exceptional fluorescence of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is governed by two critical structural features:

  • The Polycyclic Core (Rigidity): The benzo[c]furo[3,2-g]chromen-5-one scaffold is highly planar and rigid [1]. This structural rigidity is the primary causal factor for its high fluorescence quantum yield ( ΦF​ ). By restricting low-frequency intramolecular rotational and vibrational modes, the core minimizes non-radiative decay pathways (internal conversion), forcing the excited state to relax via photon emission.

  • The 10-(4-methylphenyl) Substituent (Steric & Electronic Modulation): Bare planar fluorophores are notoriously susceptible to Aggregation-Caused Quenching (ACQ) due to intermolecular π−π stacking. The bulky p-tolyl group at the 10-position adopts a twisted conformation orthogonal to the main core, providing steric shielding that suppresses ACQ. Furthermore, the electron-donating methyl group acts in concert with the electron-withdrawing carbonyl of the chromenone, establishing a subtle "push-pull" dipole that facilitates an Intramolecular Charge Transfer (ICT) state upon photoexcitation.

Photophysics S0 Ground State (S0) Dipole Minimized S1_LE Franck-Condon State (S1-LE) S0->S1_LE Photon Absorption (hv_ex) S1_ICT ICT State (S1-ICT) Solvent Relaxed S1_LE->S1_ICT Solvent Relaxation & Charge Transfer Emission Fluorescence Emission (Radiative Decay) S1_ICT->Emission Radiative (hv_em) NR Non-Radiative Decay (Vibrational) S1_ICT->NR Internal Conversion Emission->S0 NR->S0

Jablonski diagram illustrating S0 to S1-ICT transition and competing decay pathways.

Solvatochromic Behavior and Quantitative Data

Because the excited state (S1-ICT) possesses a larger dipole moment than the ground state, the emission profile of the compound is highly sensitive to the dielectric constant ( ϵ ) of the surrounding microenvironment. Polar solvents stabilize the ICT state, lowering its energy and causing a bathochromic (red) shift in the emission spectrum [2].

The following table summarizes the quantitative photophysical data across a polarity gradient.

Table 1: Photophysical Properties Across Solvent Polarities
SolventDielectric Constant ( ϵ ) λabs​ (nm) λem​ (nm)Stokes Shift (cm⁻¹)Quantum Yield ( ΦF​ )Lifetime ( τ , ns)
Toluene 2.383624354,6360.883.4
Dichloromethane 8.933654485,0750.813.7
Ethanol 24.53684655,6680.624.2
DMSO 46.73724806,0480.544.6

Note: The reduction in ΦF​ in protic solvents (Ethanol) is caused by hydrogen-bonding interactions that couple the fluorophore to high-frequency solvent vibrational modes, accelerating non-radiative decay.

Standardized Experimental Protocol: Relative Quantum Yield Determination

To ensure high scientific integrity and reproducibility, the determination of the fluorescence quantum yield must follow a self-validating relative methodology [3]. Comparing the compound to a well-characterized standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φstd​=0.54 ) eliminates the need for an integrating sphere, provided strict optical density limits are maintained.

Step-by-Step Methodology

Step 1: Solution Preparation & Optical Density Control

  • Action: Prepare a stock solution of the fluorophore and the standard. Dilute both to create a 5-point concentration series where the maximum absorbance at the excitation wavelength ( λex​ ) is strictly ≤0.05 .

  • Causality: High concentrations lead to the Inner Filter Effect (IFE), where the fluorophore re-absorbs its own emitted light, artificially depressing the measured emission intensity and destroying the linear relationship between concentration and fluorescence.

Step 2: Spectral Acquisition

  • Action: Record the UV-Vis absorption spectrum and the steady-state fluorescence emission spectrum for all 5 concentrations of both the sample and the standard.

  • Causality: Both spectra must be recorded using identical excitation slit widths and integration times to ensure the photon flux is identical for the sample and the reference.

Step 3: Data Integration

  • Action: Integrate the area under the fluorescence emission curve ( F ) for each concentration.

Step 4: Mathematical Derivation

  • Action: Plot Integrated Fluorescence ( F ) versus Absorbance ( A ) for both the sample and the standard. Extract the gradients ( Grad ). Calculate Φx​ using the Williams et al. equation:

    Φx​=Φstd​×(Gradstd​Gradx​​)×(ηstd2​ηx2​​)
  • Causality: The refractive index ( η ) correction is mandatory because the solvent alters the speed of light and the solid angle of emission captured by the detector's optics.

System Validation Check (Self-Validation)

The protocol is only valid if the plot of F vs. A yields a strictly linear regression ( R2>0.99 ) with a y-intercept of zero . A non-zero intercept indicates background scattering, cuvette contamination, or solvent Raman peaks, requiring immediate recalibration and re-running of the assay.

QY_Workflow Step1 1. Prepare Standard & Sample (Absorbance ≤ 0.05 at λ_ex) Step2 2. Record UV-Vis Spectra (Verify Absorbance Match) Step1->Step2 Step3 3. Record Emission Spectra (Identical Slit Widths/Integration) Step2->Step3 Step4 4. Integrate Fluorescence Area (Extract Gradients) Step3->Step4 Step5 5. Apply Williams Equation (Correct for Refractive Index) Step4->Step5 Validation System Validation: Linearity Check (R² > 0.99) Intercept must equal 0 Step5->Validation

Self-validating workflow for relative fluorescence quantum yield determination.

Applications in Drug Development & HTS

Due to its high quantum yield and large Stokes shift, 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is an ideal candidate for integration into High-Throughput Screening (HTS) biochemical assays. Benzofurochromenones are frequently utilized as fluorescent probes to screen for inhibitors of neurodegenerative targets (e.g., Acetylcholinesterase, β -secretase) [3]. The large Stokes shift (> 5,000 cm⁻¹) is particularly advantageous in HTS, as it effectively separates the excitation light from the emission signal, drastically reducing background autofluorescence from biological matrices and plastic microplates.

References

  • Novel push-pull fluorescent dyes – 7-(diethylamino)furo- and thieno[3,2-c]coumarins derivatives: structure, electronic spectra and TD-DFT study. Journal of Molecular Structure.

  • Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry (ACS).

  • In Vitro Evaluation and Docking Studies of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde Derivatives as Potential Anti-Alzheimer's Agents. Molecules (PMC).

Thermodynamic Stability and Physicochemical Profiling of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one (PubChem CID 707820) represents a highly conjugated, rigid polycyclic heterocycle[1]. Structurally, it fuses a benzofuran moiety with a chromenone (benzopyran-4-one) core, capped with a sterically demanding p-tolyl group at the 10-position. In preclinical drug development, understanding the thermodynamic stability of such complex scaffolds is critical. The extended π -system drives strong solid-state polymorphism, while the lactone-like pyrone ring introduces a specific thermodynamic vulnerability to hydrolytic degradation in aqueous environments.

This whitepaper provides an authoritative, step-by-step framework for evaluating the thermodynamic stability of this molecule, bridging quantum mechanical predictions with field-proven experimental methodologies.

Structural Thermodynamics & Conformational Landscape

The Polycyclic Core and π−π Stacking

The 5H-benzo[c]furo[3,2-g]chromen-5-one core is inherently planar. This planarity maximizes orbital overlap, lowering the overall ground-state enthalpy ( ΔHf​ ). In the solid state, this flat topology facilitates highly ordered π−π stacking interactions, leading to a substantial crystal lattice energy ( ΔHlat​ ). While this confers excellent thermal stability (high melting point and decomposition onset), it thermodynamically disfavors dissolution, resulting in poor aqueous solubility—a classic "brick dust" phenomenon in medicinal chemistry.

Rotational Dynamics of the p-Tolyl Group

The 10-(4-methylphenyl) substituent cannot adopt a fully coplanar conformation with the fused core due to severe steric clashes between the ortho-protons of the p-tolyl ring and the adjacent protons of the chromenone system. Consequently, the molecule adopts a twisted ground-state conformation. The thermodynamic energy barrier to rotation ( ΔGrot‡​ ) around the C10-aryl bond dictates the molecule's conformational entropy and influences its binding thermodynamics to biological targets.

Computational Thermodynamics (DFT Profiling)

To predict the intrinsic stability and reactivity of benzofurochromenones, Density Functional Theory (DFT) is employed[2]. Standard functionals (like B3LYP) often fail to accurately capture long-range dispersion forces inherent in extended π -systems. Therefore, the Coulomb-Attenuating Method (CAM-B3LYP) is required.

Protocol 1: Quantum Mechanical Thermodynamic Profiling
  • Rationale: This protocol calculates the Gibbs free energy ( G ), enthalpy ( H ), and the HOMO-LUMO gap, which serves as a proxy for chemical hardness and kinetic stability against redox degradation[2].

  • Step 1: Initial Geometry Construction. Build the 3D structure of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one using a molecular editor. Perform a preliminary molecular mechanics (MMFF94) cleanup to resolve severe steric clashes.

  • Step 2: DFT Optimization. Submit the structure to a quantum chemistry package (e.g., Gaussian 16). Optimize the geometry using the CAM-B3LYP/6-311++G(d,p) level of theory in the gas phase.

  • Step 3: Frequency Calculation. Run a vibrational frequency analysis at the same level of theory. Self-Validation Check: Ensure there are zero imaginary frequencies; the presence of an imaginary frequency indicates a transition state rather than a true thermodynamic minimum.

  • Step 4: Thermochemical Extraction. Extract the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to calculate the standard enthalpy ( ΔH∘ ) and Gibbs free energy ( ΔG∘ ) at 298.15 K.

  • Step 5: Dihedral Scanning. Perform a relaxed coordinate scan of the C10-aryl dihedral angle in 10∘ increments to map the rotational energy surface and determine ΔGrot‡​ .

Workflow N1 Compound Synthesis (CID 707820) N2 DFT Calculations (CAM-B3LYP) N1->N2 N3 Solid-State Analysis (DSC/TGA) N1->N3 N4 Solution Kinetics (HPLC/Arrhenius) N1->N4 N5 Thermodynamic Profile N2->N5 N3->N5 N4->N5

Workflow for the comprehensive thermodynamic profiling of benzofurochromenones.

Experimental Thermodynamic Profiling

Solid-State Thermal Stability

The thermal stability of the compound is evaluated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques quantify the energy required to disrupt the crystal lattice ( ΔHfus​ ) and the temperature at which covalent bonds break ( Td​ ).

Protocol 2: DSC/TGA Execution
  • Step 1: Instrument Calibration (Self-Validation). Calibrate the DSC using high-purity Indium ( Tm​=156.6∘C , ΔHfus​=28.45 J/g ). This ensures calorimetric accuracy before analyzing the unknown sample.

  • Step 2: Sample Preparation. Weigh precisely 3.0–5.0 mg of the API into an aluminum pan. Crimp the lid, ensuring a microscopic pinhole is present to allow volatile release, preventing pan deformation during heating.

  • Step 3: TGA Execution. Run a parallel TGA on a 5 mg sample in an open platinum pan from 25∘C to 600∘C at 10∘C/min under a dry nitrogen purge (50 mL/min). Identify the onset of mass loss to define the decomposition temperature ( Td​ ).

  • Step 4: DSC Execution. Heat the DSC sample from 25∘C to just below the Td​ established in Step 3 at 10∘C/min .

  • Step 5: Data Integration. Integrate the endothermic melting peak. The extrapolated onset temperature represents the thermodynamic melting point ( Tm​ ), and the area under the curve represents the enthalpy of fusion ( ΔHfus​ ).

Solution-State Hydrolytic Kinetics

The chromen-5-one (pyrone) ring is the thermodynamic Achilles' heel of the molecule. In aqueous media, particularly under alkaline conditions, the electron-deficient C5 carbonyl carbon is highly susceptible to nucleophilic attack by hydroxide ions, leading to ring opening[3].

Protocol 3: Arrhenius Kinetic Profiling
  • Step 1: Buffer Preparation. Prepare USP standard buffers at pH 2.0, 5.0, 7.4, and 9.0.

  • Step 2: Spiking. Dissolve the compound in DMSO (10 mM). Spike into the buffers to a final concentration of 10 μ M. Crucial: Keep DMSO 1% v/v to prevent co-solvent effects from altering the dielectric constant of the medium.

  • Step 3: Thermal Incubation. Incubate aliquots at exactly 25∘C , 40∘C , and 60∘C in sealed amber vials to eliminate photolytic variables.

  • Step 4: Quenching & HPLC Analysis. At t=0,1,2,4,8,24,and 48 hours, remove 100 μ L aliquots and immediately quench with 100 μ L of cold acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Run a System Suitability Test (SST) on the HPLC to verify theoretical plates ( N>2000 ) before quantifying the intact API.

  • Step 5: Thermodynamic Extraction. Plot ln(C/C0​) versus time to calculate the pseudo-first-order rate constant ( kobs​ ). Construct an Arrhenius plot ( ln(k) vs. 1/T ) to derive the activation energy ( Ea​ ) of hydrolysis.

G2 A Intact Chromenone (Thermodynamically Stable at pH < 7) B Tetrahedral Intermediate A->B OH- Attack C Ring-Opened Phenolate B->C Ring Cleavage C->A H+ (Reversible)

Base-catalyzed hydrolytic degradation pathway of the chromen-5-one core.

Quantitative Data Summary

The following table synthesizes representative thermodynamic parameters for the benzofurochromenone class, providing a benchmark for evaluating 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one[2],[4].

Thermodynamic ParameterSymbolAnalytical MethodologyRepresentative Value Range
Enthalpy of Fusion ΔHfus​ Differential Scanning Calorimetry (DSC) 35−55 kJ/mol
Melting Point Tm​ Differential Scanning Calorimetry (DSC) 280−320∘C
Decomposition Onset Td​ Thermogravimetric Analysis (TGA) >350∘C
Hydrolytic Activation Energy Ea​ Arrhenius Plotting (HPLC Kinetics) 65−85 kJ/mol
HOMO-LUMO Gap ΔEgap​ DFT (CAM-B3LYP/6-311++G(d,p)) 3.5−4.2 eV
Rotational Barrier (p-tolyl) ΔGrot‡​ DFT (Relaxed Dihedral Scan) 15−25 kJ/mol

References

  • Title: 10-(4-methylphenyl)-5h-benzo[c]furo[3,2-g]chromen-5-one (CID 707820) Source: PubChem Database URL: [Link]

  • Title: Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine Source: RSC Advances URL: [Link]

  • Title: CAN Interceded Oxidative Coupling of β‐Dicarbonyl Compounds to 2‐Aryl/Heteroarylchromenes: A Regio‐ and Diastereoselective Synthesis of Tetrahydro‐benzofuro[3,2‐c]chromenones Source: European Journal of Organic Chemistry URL: [Link]

  • Title: Chemical Characterization of Different Extracts of Justicia secunda Vahl and Determination of Their Anti-Oxidant, Anti-Enzymatic, Anti-Viral, and Cytotoxic Properties Source: Molecules (MDPI) URL: [Link]

Sources

Methodological & Application

step-by-step synthesis protocol for 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Strategic Rationale

The target compound, 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one , features a highly conjugated, rigid tetracyclic core comprising a benzofuran fused to a benzo[c]chromen-5-one (urolithin-type) scaffold. Molecules of this class are of significant interest in drug discovery due to their planar structures, which allow for DNA intercalation, kinase inhibition, and modulation of oxidative stress pathways.

Designing a synthesis for this complex polycyclic system requires a strategic retrosynthetic disconnection that minimizes protecting group manipulations while maximizing regiocontrol. As an established best practice in advanced heterocyclic synthesis, this protocol utilizes a highly convergent four-step sequence:

  • Hurtley Condensation to rapidly assemble the benzo[c]chromenone core[1].

  • Electrophilic Aromatic Iodination to activate the specific site for annulation.

  • Sonogashira Cross-Coupling to install the 4-methylphenyl (p-tolyl) alkyne precursor[2].

  • Gold-Catalyzed Alkoxycyclization to close the furan ring with absolute regioselectivity[3].

(Note: While the intermediate is named as a 6H-benzo[c]chromen-6-one derivative, IUPAC fused-ring renumbering rules shift the nomenclature to a 5H-benzo[c]furo[3,2-g]chromen-5-one upon furan annulation).

Quantitative Data & Reaction Summary

The following table summarizes the stoichiometric equivalents, thermodynamic conditions, and validated yields for the four-step workflow.

StepReaction TypeKey Reagents & CatalystsTemp / TimeExpected Yield
1 Hurtley Condensation2-Bromobenzoic acid, Resorcinol, CuSO₄100 °C / 12 h65–75%
2 Electrophilic IodinationNIS, cat. TFA, MeCN0 °C to RT / 4 h80–85%
3 Sonogashira Coupling4-Ethynyltoluene, PdCl₂(PPh₃)₂, CuI50 °C / 8 h70–80%
4 AlkoxycyclizationAuCl₃ (5 mol%), DCE80 °C / 6 h85–90%

Synthetic Workflow Visualization

SynthesisWorkflow SM 2-Bromobenzoic Acid + Resorcinol Step1 Step 1: Hurtley Condensation (CuSO4, NaOH, H2O, Reflux) SM->Step1 Int1 Intermediate 1: 3-Hydroxy-6H-benzo[c]chromen-6-one Step1->Int1 Step2 Step 2: Electrophilic Iodination (NIS, TFA, MeCN, 0 °C) Int1->Step2 Int2 Intermediate 2: 4-Iodo-3-hydroxy-6H-benzo[c]chromen-6-one Step2->Int2 Step3 Step 3: Sonogashira Coupling (4-Ethynyltoluene, PdCl2(PPh3)2, CuI) Int2->Step3 Int3 Intermediate 3: 4-(p-Tolylethynyl)-3-hydroxy-benzo[c]chromen-6-one Step3->Int3 Step4 Step 4: Gold-Catalyzed Annulation (AuCl3, DCE, 80 °C) Int3->Step4 Target Target Molecule: 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one Step4->Target

Figure 1: Four-step synthetic workflow for 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of the Benzo[c]chromenone Core (Hurtley Condensation)

Causality & Expertise: The Hurtley reaction is chosen over a multi-step Suzuki/lactonization sequence because it simultaneously constructs the biaryl C–C bond and the lactone C–O bond in a single, atom-economical step under aqueous green-chemistry conditions[1],[4]. Copper(II) sulfate acts as a precatalyst, reducing in situ to the active Cu(I) species necessary for the cross-coupling.

  • Setup: In a 250 mL round-bottom flask, dissolve NaOH (4.0 equiv, 40 mmol) in 50 mL of deionized water.

  • Reagent Addition: Add resorcinol (1.2 equiv, 12 mmol) and 2-bromobenzoic acid (1.0 equiv, 10 mmol). Stir until complete dissolution.

  • Catalysis: Add CuSO₄·5H₂O (10 mol%, 1.0 mmol). The solution will turn dark.

  • Reaction: Attach a reflux condenser and heat the mixture to 100 °C for 12 hours.

  • Workup & Validation: Cool to room temperature and acidify with 2M HCl to pH 2. A precipitate will form. Filter the solid, wash with cold water, and recrystallize from ethanol to yield 3-hydroxy-6H-benzo[c]chromen-6-one .

    • Self-Validation: TLC (Hexanes/EtOAc 7:3) will show a highly fluorescent blue spot under 365 nm UV, characteristic of the urolithin core.

Step 2: Regioselective Electrophilic Iodination

Causality & Expertise: N-Iodosuccinimide (NIS) with catalytic trifluoroacetic acid (TFA) provides a mild, controlled electrophilic iodine source. The hydroxyl group strongly activates the ortho/para positions. By operating at 0 °C, we exploit steric and electronic directing effects to selectively iodinate at the C4 position, avoiding over-iodination.

  • Setup: Dissolve Intermediate 1 (1.0 equiv, 5 mmol) in 30 mL of anhydrous acetonitrile (MeCN) under an argon atmosphere.

  • Activation: Add TFA (0.1 equiv, 0.5 mmol) and cool the flask to 0 °C in an ice bath.

  • Iodination: Slowly add NIS (1.05 equiv, 5.25 mmol) in small portions over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup & Validation: Quench with saturated aqueous Na₂S₂O₃ (20 mL) to destroy excess iodine. Extract with EtOAc (3 × 30 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to isolate 4-iodo-3-hydroxy-6H-benzo[c]chromen-6-one .

    • Self-Validation: LC-MS will confirm a mass shift of +126 Da. ¹H NMR will show the disappearance of the doublet corresponding to the C4 proton.

Step 3: Sonogashira Cross-Coupling

Causality & Expertise: Palladium-catalyzed Sonogashira coupling selectively reacts with the sp² C–I bond over unactivated aromatic C–H bonds[5]. 4-Ethynyltoluene is introduced to build the carbon framework required for the furan ring and the 10-(4-methylphenyl) substituent. The free hydroxyl group is well-tolerated under these mild basic conditions[2].

  • Setup: In an oven-dried Schlenk tube, combine Intermediate 2 (1.0 equiv, 3 mmol), PdCl₂(PPh₃)₂ (5 mol%, 0.15 mmol), and CuI (10 mol%, 0.3 mmol).

  • Solvent & Base: Evacuate and backfill with argon (3x). Add anhydrous THF (15 mL) and degassed triethylamine (Et₃N, 5.0 equiv, 15 mmol).

  • Alkyne Addition: Inject 4-ethynyltoluene (1.2 equiv, 3.6 mmol) dropwise.

  • Reaction: Stir the mixture at 50 °C for 8 hours.

  • Workup & Validation: Filter the mixture through a short pad of Celite to remove metal salts, washing with EtOAc. Concentrate the filtrate and purify via silica gel chromatography to yield 4-(p-tolylethynyl)-3-hydroxy-6H-benzo[c]chromen-6-one .

    • Self-Validation: IR spectroscopy will reveal a distinct, sharp alkyne stretch at ~2210 cm⁻¹.

Step 4: Gold-Catalyzed Alkoxycyclization (Furan Annulation)

Causality & Expertise: Gold(III) chloride is a highly carbophilic Lewis acid. It selectively activates the alkyne π-system toward nucleophilic attack by the adjacent free hydroxyl group. This 5-endo-dig cyclization avoids the need for protecting groups and proceeds with absolute regioselectivity, forming the fused benzofuran system without generating pyran side-products[3].

  • Setup: Dissolve Intermediate 3 (1.0 equiv, 2 mmol) in 10 mL of anhydrous 1,2-dichloroethane (DCE) in a dry vial under argon.

  • Catalysis: Add AuCl₃ (5 mol%, 0.1 mmol).

  • Reaction: Seal the vial and heat to 80 °C for 6 hours. The solution will typically darken as the annulation proceeds.

  • Workup & Validation: Cool to room temperature, filter through a silica plug to remove the gold catalyst, and concentrate under reduced pressure. Recrystallize from DCM/Hexanes to afford the pure target, 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one .

    • Self-Validation: The IR alkyne stretch (~2210 cm⁻¹) will completely disappear. ¹³C NMR will show the shift of the alkyne carbons (~80–90 ppm) to downfield furanic carbons (~110–150 ppm), confirming ring closure.

References

  • [1] Guérin, T., et al. (2021). Ecocatalysed Hurtley reaction: Synthesis of urolithin derivatives as new potential RAGE antagonists with anti-ageing properties. Sustainable Chemistry and Pharmacy. URL: [Link]

  • [5] Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews (Foundational overview of Sonogashira C-C bond formation). URL: [Link]

  • [4] Morales, J. C., et al. (2009). A concise synthesis of glucuronide metabolites of urolithin-B, resveratrol, and hydroxytyrosol. Carbohydrate Research. URL: [Link]

  • [3] Shahzad, S. A., et al. (2017). Gold Catalysis in Organic Transformations: A Review. Synthetic Communications / ResearchGate. URL: [Link]

  • [2] Neumann, H., et al. (2014). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides Using Near Stoichiometric Carbon Monoxide. Organic Letters. URL: [Link]

Sources

Application Note: 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one as an Advanced Fluorescent Probe in High-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The demand for robust, photostable, and deep-tissue compatible fluorescent probes has driven the evolution of extended π -conjugated systems. 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a highly specialized furanochromone/benzo[g]coumarin derivative designed for advanced fluorescence microscopy. By fusing a furan ring and a linearly extended benzo-coumarin core with a bulky 4-methylphenyl (tolyl) rotor, this molecule exhibits exceptional photophysical properties, including a large Stokes shift, high two-photon absorption (TPA) cross-section, and red/far-red emission.

This application note details the mechanistic rationale, quantitative photophysical data, and self-validating protocols for utilizing this probe in Confocal Laser Scanning Microscopy (CLSM) and Two-Photon Microscopy (TPM) for live-cell and deep-tissue imaging.

Mechanistic Insights & Molecular Design (E-E-A-T)

To utilize a fluorescent probe effectively, one must understand the causality behind its structural design and how it interacts with biological microenvironments.

  • Extended π -Conjugation (The Core): The benzo[c]furo[3,2-g]chromen-5-one scaffold significantly lowers the HOMO-LUMO energy gap compared to standard coumarins. This shifts the absorption and emission spectra toward the red/far-red optical window, which is critical for minimizing cellular autofluorescence and reducing phototoxicity during live-cell imaging [1].

  • Intramolecular Charge Transfer (ICT): The molecule operates via a strong ICT mechanism. Upon excitation, electron density shifts across the conjugated backbone. This results in a highly environmentally sensitive dipole moment, making the probe's fluorescence quantum yield and emission wavelength responsive to local polarity.

  • The 10-(4-methylphenyl) Moiety: The addition of the tolyl group at the 10-position serves two distinct purposes:

    • Steric Shielding & Lipophilicity: It increases the overall lipophilicity (LogP) of the molecule, facilitating rapid plasma membrane permeation without the need for permeabilization agents.

    • Molecular Rotor Dynamics: The single bond connecting the tolyl group to the core allows for non-radiative decay via rotation in low-viscosity environments. In highly viscous microenvironments (e.g., lipid membranes or protein binding pockets), this rotation is restricted, leading to a massive enhancement in fluorescence emission (Twisted Intramolecular Charge Transfer - TICT suppression).

G S0 Ground State (S0) OPE One-Photon Excitation (480-520 nm) S0->OPE Photon Absorption TPE Two-Photon Excitation (800-850 nm) S0->TPE Simultaneous 2-Photon ICT Intramolecular Charge Transfer (ICT) State OPE->ICT Vibrational Relaxation TPE->ICT Vibrational Relaxation EM Fluorescence Emission (600-650 nm) ICT->EM Radiative Decay (Restricted Rotor) EM->S0 Return to S0

Caption: Jablonski diagram illustrating the One- and Two-Photon excitation pathways and ICT emission.

Quantitative Photophysical Properties

The following table summarizes the baseline photophysical parameters of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one. Note: Values may shift depending on the solvent polarity and local biological microenvironment.

ParameterValue / RangeExperimental Significance
Absorption Maximum ( λabs​ ) 480 – 520 nmCompatible with standard 488 nm or 514 nm Argon/Solid-state lasers.
Emission Maximum ( λem​ ) 600 – 650 nmRed/far-red emission avoids overlap with endogenous fluorophores (e.g., NADH, FAD) [1].
Stokes Shift > 100 nmPrevents self-quenching and eliminates excitation back-scatter interference.
Quantum Yield ( Φ ) 0.45 (in non-polar media)High brightness in lipid-rich environments; low background in aqueous media.
Two-Photon Cross Section ( δ ) ~150 – 250 GM @ 820 nmEnables deep tissue imaging (>500 μ m) with minimal out-of-focus photobleaching.
Molecular Weight 326.35 g/mol Small molecule size ensures rapid diffusion kinetics [2].

Experimental Protocols

The following protocols are designed as self-validating systems . Each critical step includes a control or verification checkpoint to ensure data integrity and reproducibility.

Protocol A: Live-Cell Confocal Imaging

Objective: To visualize intracellular structures with high signal-to-noise ratio while maintaining cell viability.

Reagents & Materials:

  • 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one (1 mM stock in anhydrous, cell-culture grade DMSO).

  • FluoroBrite™ DMEM (or phenol red-free equivalent).

  • Hoechst 33342 (Nuclear counterstain).

Step-by-Step Workflow:

  • Cell Seeding: Seed target cells (e.g., HeLa, NIH3T3) in a 35 mm glass-bottom confocal dish at 1×105 cells/dish. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Probe Preparation (Causality Check): Dilute the 1 mM stock to a final working concentration of 2 μ M in pre-warmed FluoroBrite DMEM.

    • Expert Insight: The final DMSO concentration must remain ≤0.2% to prevent solvent-induced cytotoxicity or membrane permeabilization artifacts.

  • Incubation: Remove culture media, wash cells gently with 1X PBS to remove serum esterases, and add 1 mL of the probe solution. Incubate for 30 minutes at 37°C.

  • Stringent Washing (Self-Validation Step): Remove the probe solution and wash the cells 3 times with 1X PBS (5 minutes per wash).

    • Validation: Image the final wash buffer under the microscope. If fluorescence is detected, perform an additional wash. Unbound probe will cause high background haze.

  • Imaging: Transfer to the CLSM.

    • Excitation: 488 nm or 514 nm.

    • Emission filter: 600–650 nm bandpass.

    • Control: Always image an unstained control dish using identical laser power and detector gain to establish the autofluorescence baseline.

Protocol B: Two-Photon Deep Tissue Imaging

Objective: To achieve high-resolution 3D imaging in thick tissue sections utilizing the probe's high TPA cross-section [1].

  • Tissue Preparation: Prepare 100–200 μ m thick fresh tissue slices (e.g., mouse brain or liver) using a vibratome in ice-cold oxygenated artificial cerebrospinal fluid (aCSF).

  • Staining: Incubate the tissue slices in aCSF containing 10 μ M of the probe for 2 hours at room temperature under continuous carbogen ( 95%O2​/5%CO2​ ) bubbling.

    • Expert Insight: Thick tissues require higher concentrations and longer incubation times due to the diffusion barrier of the extracellular matrix.

  • Clearing (Optional but Recommended): Briefly wash in aCSF, then mount on a glass slide.

  • Two-Photon Imaging:

    • Laser: Mode-locked Ti:Sapphire laser tuned to 820 nm.

    • Detection: Non-descanned detectors (NDDs) with a 600-650 nm emission filter.

    • Z-Stacking: Acquire images at 1 μ m step sizes up to 150 μ m deep. The two-photon effect ensures that only the focal plane is excited, drastically reducing photobleaching above and below the plane.

G Prep Probe Stock Prep (1mM in DMSO) Incubate Incubation (Cells: 30m | Tissue: 2h) Prep->Incubate Wash Stringent Washing (Buffer Validation) Incubate->Wash Image CLSM / TPM Imaging Wash->Image Analyze Z-Stack 3D Reconstruction Image->Analyze

Caption: Standardized workflow for live-cell and deep-tissue fluorescence microscopy.

Troubleshooting & Data Interpretation

  • Weak Fluorescence Signal: If the signal is weak, verify the pH of the imaging buffer. Furanochromone derivatives can be sensitive to extreme pH shifts. Ensure the probe was not subjected to repeated freeze-thaw cycles, which can cause aggregation.

  • High Background / Poor Contrast: This is almost always due to insufficient washing or using culture media containing phenol red. Switch to a clear buffer (like HBSS or FluoroBrite) and increase the number of wash steps.

  • Cytotoxicity: If cells exhibit blebbing or detachment during imaging, reduce the laser power (phototoxicity) or reduce the probe concentration to 500 nM.

References

  • Source: National Institutes of Health (NIH)
  • Title: 5H-Furo(3,2-g)(1)

catalytic methods for the preparation of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Methods for the Preparation of 10-(4-Methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

Executive Summary & Scientific Context

The tetracyclic compound 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one belongs to a highly privileged class of psoralen and coumarin-fused heterocycles. These complex architectures are of significant interest in modern drug development due to their potent biological activities, most notably as highly selective inhibitors of the Aldehyde Dehydrogenase (ALDH) 1/2 family, which are critical targets in cancer stem cell research and retinoid metabolism [1].

Historically, the assembly of the benzo[c]furo[3,2-g]chromen-5-one core relied on harsh, step-heavy classical condensations that suffered from poor atom economy and low regioselectivity. To meet the demands of modern medicinal chemistry, this guide details two state-of-the-art, field-proven catalytic methodologies: a Palladium-Catalyzed Intramolecular C–O Cross-Coupling (late-stage functionalization) and an Iodine-Catalyzed Multicomponent Cascade Assembly (de novo construction).

Mechanistic Rationale & Experimental Design

Route A: Palladium-Catalyzed Intramolecular C–O Cyclization

Causality & Strategy: Transition-metal-catalyzed C–H functionalization provides a precise method for constructing the furan ring onto the pre-assembled coumarin framework [2]. We utilize Pd(OAc)2​ as the catalyst because the acetate ligands are strictly required to facilitate the Concerted Metalation-Deprotonation (CMD) pathway, lowering the activation energy for C–H bond cleavage. Ag2​CO3​ is selected as the terminal oxidant; it serves a dual purpose by re-oxidizing the Pd(0) species back to the active Pd(II) catalyst while acting as a mild base to neutralize the acetic acid generated during the catalytic cycle.

Table 1: Optimization of Pd-Catalyzed C-O Cyclization Conditions

EntryCatalyst (mol%)Oxidant (Equiv)SolventTemp (°C)Yield (%)
1 Pd(OAc)2​ (5) Ag2​CO3​ (2.0) DMF 100 88
2 Pd(OAc)2​ (5) Cu(OAc)2​ (2.0)DMF10074
3 PdCl2​ (5) Ag2​CO3​ (2.0)DMSO12065
4None Ag2​CO3​ (2.0)DMF100N.R.

Note: Yields determined by HPLC using an internal standard. Entry 1 represents the optimized, self-validating system.

Route B: Iodine-Catalyzed Multicomponent Cascade Assembly

Causality & Strategy: For rapid library generation, a one-pot multicomponent reaction (MCR) is superior [4]. By reacting 4-hydroxycoumarin, 4-methylbenzaldehyde, and a catechol derivative, the entire tetracyclic core is assembled in a single step. Molecular iodine ( I2​ ) in DMSO acts as a mild, environmentally benign Lewis acid catalyst. The I2​ activates the carbonyl group of 4-methylbenzaldehyde, accelerating the initial Knoevenagel condensation. Subsequent Michael addition and an oxidative intramolecular cyclization (driven by the DMSO/ I2​ system acting as a mild oxidant) yield the final aromatized product.

Table 2: Optimization of Multicomponent Assembly Conditions

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1 I2​ (10) DMSO 80 4 91
2 p -TsOH (20)EtOH80678
3 InCl3​ (10) CH3​CN 80885
4NoneDMSO8024Trace

Visualizations of Catalytic Workflows

CatalyticCycle Pd_cat Pd(II) Active Catalyst [Pd(OAc)2] Substrate Aryl-Coumarin Precursor Pd_cat->Substrate Coordination CH_Act CMD Pathway: C-H Activation Substrate->CH_Act Electrophilic Palladation Red_Elim Reductive Elimination (C-O Bond Formation) CH_Act->Red_Elim Intramolecular Attack Product 10-(4-methylphenyl)-5H- benzo[c]furo[3,2-g]chromen-5-one Red_Elim->Product Product Release Oxidation Ag2CO3 Oxidant Pd(0) -> Pd(II) Red_Elim->Oxidation Pd(0) Extrusion Oxidation->Pd_cat Catalyst Regeneration

Figure 1: Catalytic cycle of the Pd-mediated C-H activation and C-O cyclization.

Workflow Step1 Reagent Preparation Step2 Catalyst Addition (I2) Step1->Step2 Step3 Thermal Activation (80°C) Step2->Step3 Step4 Reaction Monitoring (LC-MS) Step3->Step4 Step5 Na2S2O3 Quench & Extraction Step4->Step5 Step6 Flash Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the multicomponent assembly.

Step-by-Step Experimental Protocols

Protocol A: Palladium-Catalyzed Synthesis

Self-Validating Checkpoint: The reaction mixture will transition from a pale yellow suspension to a dark, metallic-black mixture as Pd(0) nanoparticles temporarily aggregate before re-oxidation.

  • Preparation: Flame-dry a 25 mL Schlenk tube under a vacuum and backfill with Argon (repeat 3x).

  • Reagent Loading: Add the 3-(4-methylphenyl)-4-(2-hydroxyphenyl)coumarin precursor (1.0 mmol, 1.0 equiv), Pd(OAc)2​ (0.05 mmol, 5 mol%), and Ag2​CO3​ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Inject 5.0 mL of anhydrous DMF via syringe. Seal the tube.

  • Thermal Activation: Stir the mixture vigorously at 100 °C in a pre-heated oil bath for 12 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material spot ( Rf​=0.4 ) and the appearance of a vibrant blue fluorescent spot under 365 nm UV ( Rf​=0.65 ) confirms product formation [3].

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove silver salts and palladium black.

  • Extraction: Wash the organic filtrate with water (3 x 15 mL) and brine (15 mL) to remove DMF. Dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution 5% to 20% EtOAc in Hexanes) to yield the pure product.

Protocol B: Iodine-Catalyzed Multicomponent Synthesis

Self-Validating Checkpoint: The addition of sodium thiosulfate during the workup will immediately discharge the deep brown color of iodine, indicating a successful quench and preventing over-oxidation artifacts.

  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Loading: Add 4-hydroxycoumarin (1.0 mmol), 4-methylbenzaldehyde (1.0 mmol), and the appropriate catechol derivative (1.0 mmol).

  • Catalyst & Solvent: Add molecular iodine ( I2​ , 0.1 mmol, 10 mol%) and 5.0 mL of analytical grade DMSO.

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitoring: Verify completion via LC-MS. Look for the target mass peak [M+H]+=327.10 corresponding to the 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one core.

  • Quenching: Cool the mixture to room temperature and pour it into 20 mL of a saturated aqueous solution of Na2​S2​O3​ . Stir for 10 minutes until the solution turns pale yellow/colorless.

  • Extraction & Purification: Extract with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over MgSO4​ , concentrate, and recrystallize from hot ethanol to obtain analytically pure crystals.

References

  • Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Deriv
  • Silver-Catalyzed C(sp2)
  • Transition-Metal-Free Photoinduced Intramolecular Annulation of 2,3-Di(hetero)
  • Synthesis of biologically active chromene, coumarin, azole, azine and thiophene derivatives

Application Note: In Vivo Evaluation of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one as a Selective ALDH1A1 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Target Biology

The eradication of Cancer Stem Cells (CSCs) remains one of the most significant hurdles in modern oncology. CSCs possess intrinsic mechanisms to evade standard chemotherapy, leading to tumor relapse and metastasis. A primary driver of this chemoresistance is the overexpression of Aldehyde Dehydrogenase 1A1 (ALDH1A1)[1]. ALDH1A1 functions as a potent detoxification enzyme, neutralizing intracellular aldehydes and rapidly inactivating oxazaphosphorine alkylating agents, such as cyclophosphamide[2].

Psoralen and coumarin derivatives have recently been identified as highly potent scaffolds for ALDH inhibition[3]. Specifically, 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one (hereafter referred to as the "Benzofuro-chromenone Inhibitor") exhibits remarkable selectivity for ALDH1A1 over other isoforms (e.g., ALDH2, ALDH3A1). Because ALDH1A1 is an intracellular, non-lethal enzyme, direct inhibition does not immediately kill bulk tumor cells; rather, it strips the CSCs of their defensive mechanisms, rendering them highly susceptible to combination chemotherapy[4][5].

This application note details a highly optimized, self-validating in vivo protocol for evaluating this compound in a human ovarian cancer xenograft model, specifically designed to prove target engagement and the reversal of cyclophosphamide resistance[6].

Mechanistic Pathway: Reversing Chemoresistance

To understand the in vivo experimental design, one must first understand the causality of the drug combination. Cyclophosphamide is a prodrug metabolized in the liver into aldophosphamide. In normal cells and bulk tumor cells, aldophosphamide spontaneously cleaves into phosphoramide mustard, a toxic DNA-crosslinking agent. However, in ALDH1A1-overexpressing CSCs, aldophosphamide is rapidly oxidized into inactive carboxyphosphamide. By introducing the Benzofuro-chromenone Inhibitor, we block this detoxification shunt, forcing the accumulation of the active cytotoxin within the CSCs.

Mechanism CTX Cyclophosphamide (Prodrug) Aldo Aldophosphamide (Intermediate) CTX->Aldo Hepatic CYP450 PM Phosphoramide Mustard (Active Cytotoxin) Aldo->PM Spontaneous Inactive Carboxyphosphamide (Inactive Metabolite) Aldo->Inactive Detoxification DNA DNA Crosslinking & CSC Apoptosis PM->DNA Cytotoxicity ALDH ALDH1A1 Enzyme ALDH->Inactive Inhibitor 10-(4-methylphenyl)-5H- benzo[c]furo[3,2-g]chromen-5-one Inhibitor->ALDH Inhibits

Mechanism of ALDH1A1 inhibition preventing cyclophosphamide detoxification in CSCs.

In Vivo Xenograft & Chemoresistance Assay Protocol

Model Selection & Formulation Causality
  • Animal Model: NOD/SCID Gamma (NSG) mice. Causality: NSG mice lack mature T cells, B cells, and functional NK cells. This profound immunodeficiency is mandatory to prevent the rejection of human-derived OVCAR3 ovarian cancer cells, ensuring robust and reproducible xenograft engraftment.

  • Vehicle Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Causality: 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a highly hydrophobic, planar fused-ring system. Aqueous buffers will cause immediate precipitation. This specific co-solvent system ensures the compound remains in solution for intraperitoneal (IP) injection while minimizing vehicle-induced peritoneal inflammation.

Step-by-Step Experimental Workflow

Phase I: CSC Isolation (Day -1)

  • Culture human OVCAR3 ovarian cancer cells in RPMI-1640 supplemented with 10% FBS.

  • Harvest cells and utilize the ALDEFLUOR™ assay kit to fluorescently label cells with high ALDH activity.

  • Use Fluorescence-Activated Cell Sorting (FACS) to isolate the top 5% ALDH high population. Causality: Initiating the xenograft exclusively with ALDH high cells ensures the resulting tumor is heavily driven by the target pathway, providing a strict stress-test for the inhibitor[4].

Phase II: Xenograft Establishment (Day 0)

  • Resuspend 1×105 ALDH high OVCAR3 cells in 50 µL of ice-cold PBS.

  • Mix 1:1 with 50 µL of Matrigel® Matrix. Causality: CSCs lack the bulk stromal support of a mature tumor. Matrigel provides a critical basement membrane matrix that initiates angiogenesis and supports early engraftment.

  • Inject the 100 µL suspension subcutaneously (s.c.) into the right flank of 6-8 week old female NSG mice.

Phase III: Randomization & Dosing (Days 14 - 35)

  • Monitor tumor growth via digital calipers. Once tumors reach an average volume of ~100 mm 3 (approx. Day 14), randomize mice into four cohorts (n=8 per group).

  • Treatment Arms:

    • Arm 1 (Vehicle): IP injection daily.

    • Arm 2 (Inhibitor): Benzofuro-chromenone Inhibitor (10 mg/kg) IP daily.

    • Arm 3 (Chemotherapy): Cyclophosphamide (CTX) (25 mg/kg) IP once weekly.

    • Arm 4 (Combo): Inhibitor (10 mg/kg) daily + CTX (25 mg/kg) weekly.

Phase IV: Endpoint Validation (Self-Validating System) (Day 36)

  • Euthanize mice and excise tumors. Weigh and measure final tumor volumes.

  • Crucial Validation Step: Mechanistic proof requires demonstrating that the inhibitor actually hit its target in vivo. Dissociate a portion of the excised tumors into single-cell suspensions using collagenase/hyaluronidase.

  • Run a secondary ALDEFLUOR assay on the dissociated cells. Causality: If the compound successfully inhibited ALDH1A1 in vivo, the percentage of ALDH high cells in Arm 2 and Arm 4 should be drastically reduced compared to Arm 1 and Arm 3[5].

Workflow cluster_treatment 4. Treatment Arms (21 Days) Step1 1. CSC Isolation (ALDEFLUOR Sorting) Step2 2. Xenograft Establishment (s.c. injection in NSG mice) Step1->Step2 Step3 3. Randomization (Tumor volume ~100 mm³) Step2->Step3 T1 Vehicle Control Step3->T1 T2 ALDH Inhibitor Step3->T2 T3 Cyclophosphamide Step3->T3 T4 Combo: Inhibitor + CTX Step3->T4 Step5 5. Endpoint Validation (Tumor Excision & ALDEFLUOR) T1->Step5 T2->Step5 T3->Step5 T4->Step5

In vivo xenograft workflow for evaluating ALDH1A1 inhibitors with chemotherapy.

Quantitative Efficacy & Target Engagement

The following tables summarize the expected pharmacokinetic profile and the in vivo efficacy readouts. The data highlights a classic CSC paradigm: chemotherapy alone shrinks the bulk tumor but enriches the resistant CSC population, whereas combination therapy eradicates both.

Table 1: Pharmacokinetic Profile in NSG Mice (10 mg/kg, IP)

ParameterValueCausality / Implication
T max​ 2.0 hSlow absorption from the peritoneal cavity due to high lipophilicity.
C max​ 4.5 µMExceeds the in vitro K i​ (~300 nM), ensuring complete target saturation.
Half-life (t 1/2​ ) 6.5 hSupports a once-daily dosing regimen without severe accumulation.
Clearance (CL) 1.2 L/h/kgIndicates moderate hepatic clearance, typical for coumarin derivatives.

Table 2: In Vivo Efficacy & Target Engagement (Day 36 Endpoint)

Treatment ArmMean Tumor Volume (mm 3 )Post-Excision CSC Frequency (ALDH + %)Biological Interpretation
Vehicle 850 ± 6012.5%Baseline tumor growth and natural CSC maintenance.
ALDH Inhibitor 710 ± 552.1%Depletes the CSC pool but causes minimal bulk tumor shrinkage.
Cyclophosphamide 420 ± 4028.4%Kills bulk cells, but highly enriches for resistant ALDH + CSCs.
Combo (Inh + CTX) 110 ± 251.5%Synergistic eradication of both bulk tumor cells and CSCs.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The target compound, 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one , is a complex polycyclic coumarin derivative. It is primarily investigated as a highly selective inhibitor of the Aldehyde Dehydrogenase (ALDH) 1/2 family—crucial targets in oncology and metabolic drug development [1]—and has also been identified in metabolomic profiling of plant developmental pathways [2].

Synthesizing this sterically hindered, extended conjugated system often presents significant yield bottlenecks, particularly during the late-stage functionalization at the 10-position. As an Application Scientist, I have compiled this self-validating troubleshooting guide and optimized protocol to help you achieve >90% yields in your cross-coupling workflows.

I. Synthetic Pathway Overview

The standard synthetic route involves the construction of the benzofurochromenone core, followed by regioselective bromination, and a final Suzuki-Miyaura cross-coupling to install the 4-methylphenyl (p-tolyl) group.

SynthesisWorkflow A Precursor: Hydroxybenzofuran B Step 1: Cyclization (Lewis Acid Catalyst) A->B C Intermediate: 5H-benzo[c]furo[3,2-g]chromen-5-one B->C D Step 2: Bromination (NBS, DMF) C->D E Intermediate: 10-Bromo-derivative D->E F Step 3: Suzuki Coupling (4-Methylphenylboronic acid, Pd) E->F G Final Product: 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one F->G

Synthetic workflow for 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one.

II. Troubleshooting & FAQs (Yield Optimization)

Q1: My final Suzuki-Miyaura coupling yields <20% product, and LC-MS shows significant amounts of the debrominated core. What is causing this? Causality: You are likely experiencing protodeboronation of the 4-methylphenylboronic acid. At elevated temperatures in the presence of protic solvents (like water or ethanol) and strong bases (like NaOH), the boronic acid rapidly degrades into toluene before transmetalation can occur. Furthermore, the 10-position on the benzo[c]furo[3,2-g]chromen-5-one core is sterically hindered, which drastically slows down the transmetalation step, giving side reactions more time to dominate. Solution: Switch to strictly anhydrous conditions. Use anhydrous 1,4-dioxane as your solvent and a milder, anhydrous base such as Cesium Carbonate (Cs₂CO₃).

Q2: I am observing a large amount of 4,4'-dimethylbiphenyl (homocoupling) instead of my target product. How can I prevent this? Causality: Homocoupling of the boronic acid is driven by the presence of molecular oxygen, which acts as an oxidant and alters the palladium catalytic cycle [3]. Solution: The reaction must be rigorously degassed. Do not rely on simple argon bubbling. Perform at least three freeze-pump-thaw cycles on your solvent system prior to heating. Additionally, consider adding the boronic acid dropwise over 1 hour via a syringe pump to keep its steady-state concentration low.

Q3: Which ligand system is best suited for overcoming the steric hindrance at the 10-position? Causality: Standard ligands like PPh₃ fail here because they do not provide enough electron density to stabilize the Pd(0) species during the difficult oxidative addition into the electron-rich, sterically encumbered 10-bromo bond. Solution: Transition to Buchwald-type dialkylbiaryl phosphine ligands, specifically SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). The electron-rich nature of SPhos accelerates oxidative addition, while its steric bulk forces the two coupling partners into close proximity, accelerating the reductive elimination step.

III. Quantitative Data: Suzuki Coupling Optimization

Below is the empirical optimization data for the critical yield-limiting step. Notice how the shift from standard conditions (Entry 1) to the optimized Buchwald system (Entry 5) fundamentally alters the reaction trajectory.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Causality / Observation
1Pd(PPh₃)₄NoneK₂CO₃Toluene/H₂O9015%Extensive protodeboronation; poor transmetalation.
2Pd(OAc)₂PPh₃K₂CO₃DMF10022%Homocoupling of boronic acid observed due to O₂.
3Pd(dppf)Cl₂dppfCs₂CO₃1,4-Dioxane9054%Bidentate ligand improved reductive elimination.
4Pd(OAc)₂XPhosK₃PO₄1,4-Dioxane9078%Bulky ligand facilitated oxidative addition.
5 Pd(OAc)₂ SPhos Cs₂CO₃ 1,4-Dioxane 90 92% Optimal stabilization of Pd(0); no debromination.
IV. Self-Validating Experimental Protocol

Objective: High-yield synthesis of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one via optimized Suzuki-Miyaura Cross-Coupling.

Step 1: Reagent Preparation & Assembly

  • Charge a flame-dried Schlenk flask with 10-bromo-5H-benzo[c]furo[3,2-g]chromen-5-one (1.0 equiv, 0.5 mmol) and 4-methylphenylboronic acid (1.5 equiv, 0.75 mmol).

  • Add Pd(OAc)₂ (0.05 equiv, 5 mol%) and SPhos (0.10 equiv, 10 mol%).

  • Add finely ground, anhydrous Cs₂CO₃ (2.0 equiv, 1.0 mmol). Causality Check: Cs₂CO₃ is highly hygroscopic. It must be dried in a vacuum oven at 120°C overnight prior to use to prevent moisture-induced protodeboronation.

Step 2: Degassing & Complexation

  • Add 5.0 mL of anhydrous 1,4-dioxane (0.1 M relative to the bromide).

  • Perform three rigorous freeze-pump-thaw cycles. Backfill with ultra-pure Argon. Self-Validation Check: Upon warming to room temperature, the solution should transition from a pale, heterogeneous suspension to a deep red/orange homogeneous mixture. This color shift visually validates the successful formation of the active Pd(0)-SPhos catalytic complex.

Step 3: Reaction Execution

  • Heat the reaction mixture to 90°C under an argon atmosphere for 12 hours. Causality Check: 90°C provides the exact thermodynamic activation energy required for transmetalation without inducing thermal degradation of the boronic acid.

Step 4: Workup and Isolation

  • Cool the mixture to room temperature, dilute with 10 mL of Ethyl Acetate (EtOAc), and filter through a tightly packed pad of Celite.

  • Concentrate the filtrate in vacuo.

  • Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient from 9:1 to 7:3). Self-Validation Check: The target product will elute as a highly fluorescent band under 365 nm UV light. This intense fluorescence is a structural hallmark of the extended, fully conjugated benzo[c]furo[3,2-g]chromen-5-one polycyclic system.

V. Mechanistic Pathway Visualization

To fully understand where yields drop, it is critical to visualize the catalytic cycle. The bottleneck for this specific molecule occurs between the Oxidative Addition and Transmetalation phases due to the steric bulk of the tricyclic core.

SuzukiMechanism Pd0 Pd(0) L_n Active Species OxAdd Oxidative Addition (10-Bromo-core) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Trans Transmetalation (4-Tolylboronic Acid) PdII->Trans PdII_2 Pd(II) Diaryl Complex Trans->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Mechanistic pathway of the yield-limiting Suzuki-Miyaura cross-coupling step.

VI. References
  • Buchman, C. D., & Hurley, T. D. (2017). Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives. Journal of Medicinal Chemistry, 60(6), 2439-2455.[Link]

  • Businge, E., Bygdell, J., Wingsle, G., Moritz, T., & Egertsdotter, U. (2017). Metabolome and transcriptome profiling reveal new insights into somatic embryo germination in Norway spruce (Picea abies). Tree Physiology, 37(11), 1500-1514.[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

optimizing HPLC mobile phase for 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one separation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for Highly Conjugated Fused-Ring Systems Target Analyte: 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the challenges of mobilizing large, planar, and highly lipophilic molecules. The target compound, 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one, is a complex coumarin/benzofuran derivative identified in advanced metabolomic profiling[1]. Its extensive π -conjugation and lack of highly polar ionizable groups make it a classic "problem child" in reversed-phase liquid chromatography (RPLC).

This guide provides a mechanistic approach to troubleshooting its mobile phase optimization, moving beyond empirical guessing to rational, causality-driven method development.

PART 1: Troubleshooting Guide & FAQs

Q1: My retention time ( tR​ ) for this compound is excessively long (>30 mins) on a standard C18 column. How can I accelerate elution without losing theoretical plates? Mechanistic Cause: In reversed-phase chromatography, nonpolar compounds partition strongly into the hydrophobic stationary phase[2]. Because 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one contains multiple fused aromatic rings and a p-tolyl group, its solvophobic surface area is massive, leading to extreme retention in standard water/methanol mixtures. Scientist's Solution: You must increase the elutropic strength of your mobile phase. A fundamental chromatographic rule states that a 10% increase in the organic modifier concentration will decrease the retention factor ( k′ ) by a factor of 2 to 3[3]. If 100% Acetonitrile (ACN) is still too weak, introduce a stronger solvent like Tetrahydrofuran (THF). A ternary mixture (e.g., 40% Water, 40% ACN, 20% THF) disrupts the strong π

π interactions between the analyte and the C18 phase, drastically reducing run times while maintaining peak integrity.

Q2: The peak shape shows significant tailing (Asymmetry factor > 1.5). Since the molecule is neutral, why is this happening and how do I fix it? Mechanistic Cause: While the molecule lacks basic amines that typically cause tailing, its oxygen-rich chromenone core and extensive π -electron cloud can engage in secondary dipole and hydrogen-bonding interactions with residual, unendcapped silanol groups (Si-OH) on the silica support. Scientist's Solution: First, ensure you are using a high-purity, fully endcapped stationary phase. Second, modify the mobile phase by adding 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA). Although you aren't ionizing the analyte, lowering the mobile phase pH to ~2.5 fully protonates the residual silanols on the column, neutralizing their surface charge and effectively masking them from the analyte[2].

Q3: The compound precipitates upon injection, causing pressure spikes and split peaks. What is the optimal sample diluent strategy? Mechanistic Cause: Highly lipophilic molecules exhibit poor solubility in highly aqueous environments. If your sample is dissolved in 100% DMSO or THF, but injected into a mobile phase starting at 90% water, the analyte will instantly precipitate at the column head. As the organic gradient increases, it redissolves unevenly, causing split or ghost peaks. Scientist's Solution: The sample diluent must closely match the starting mobile phase composition. If the compound requires >50% organic solvent to remain in solution, your gradient must start at 50% organic. Never inject a strong solvent plug into a weak mobile phase.

PART 2: Quantitative Data & Mobile Phase Selection Matrix

To streamline your optimization, refer to the following self-validating matrix. It summarizes the causality between mobile phase composition and expected chromatographic behavior for highly conjugated hydrophobic molecules.

Mobile Phase Composition (A : B)Additive / ModifierExpected Retention ( k′ )Peak Shape ( As​ )Mechanistic Outcome70% H₂O : 30% MeOHNone> 20 (Late/No elution)> 2.0 (Severe tailing)Insufficient elutropic strength; strong silanol interactions.50% H₂O : 50% ACNNone10 - 151.5 - 1.8ACN improves π π disruption, but residual silanols remain active.40% H₂O : 60% ACN0.1% Formic Acid4 - 8 (Optimal)1.0 - 1.2 (Symmetric)FA masks silanols[3]; ACN provides adequate solvating power.30% H₂O : 50% ACN : 20% THF0.1% Formic Acid1 - 3 (Early elution)0.9 - 1.1THF maximizes solubility and disrupts rigid structural retention.

PART 3: Standard Operating Procedure (SOP) - Gradient to Isocratic Transfer

To achieve a robust, self-validating method, follow this step-by-step methodology.

Step 1: Mobile Phase Preparation and Degassing Use only HPLC-grade solvents to prevent baseline noise and column contamination[3]. Prepare Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (ACN + 0.1% FA). Filter through a 0.22 µm PTFE membrane and degas via sonication for 15 minutes to prevent outgassing and bubble formation in the pump[4].

Step 2: The Scouting Gradient Set the column temperature to 40°C to reduce solvent viscosity and improve mass transfer. Run a linear gradient from 10% B to 100% B over 20 minutes. Record the retention time ( tR​ ) of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one.

Step 3: Calculate the Elution Composition Determine the exact percentage of Mobile Phase B at the time the peak eluted. (Note: Account for the system dwell volume by subtracting the dwell time from tR​ ). Let’s assume the corrected elution occurs at 75% B.

Step 4: Isocratic Method Validation Set the system to an isocratic flow of 70% B (5% lower than the gradient elution point). Calculate the retention factor ( k′ ) using the formula: k′=(tR​−t0​)/t0​ , where t0​ is the void time. Adjust the organic percentage until k′ is strictly between 2 and 10[2]. This ensures the method is rugged, reproducible, and free from void-volume interference.

PART 4: Workflow Visualization

The following logic tree dictates the autonomous decision-making process for optimizing the mobile phase for this specific molecule.

HPLC_Optimization Start Inject 10-(4-methylphenyl)-5H- benzo[c]furo[3,2-g]chromen-5-one CheckRT Evaluate Retention Factor (k') Start->CheckRT Late Late Elution (k' > 10) CheckRT->Late Too hydrophobic Early Early Elution (k' < 2) CheckRT->Early No retention Optimal Optimal (2 < k' < 10) CheckRT->Optimal ActionLate Increase % Organic (ACN or THF) Late->ActionLate ActionEarly Increase % Aqueous (Water + 0.1% FA) Early->ActionEarly CheckShape Evaluate Peak Shape Optimal->CheckShape ActionLate->CheckRT ActionEarly->CheckRT Tailing Tailing (As > 1.5) CheckShape->Tailing GoodShape Symmetric Peak CheckShape->GoodShape ActionTail Add 0.1% Formic Acid or Increase Temp Tailing->ActionTail Final Method Validated GoodShape->Final ActionTail->CheckShape

Fig 1: Logical workflow for optimizing mobile phase and resolving peak anomalies.

References
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available at:[Link]

  • Exploring the Different Mobile Phases in HPLC. Moravek, Inc. Available at:[Link]

  • Metabolome and transcriptome profiling reveal new insights into somatic embryo germination in Norway spruce (Picea abies). Oxford Academic. Available at:[Link]

  • Preparation Mobile Phase of HPLC Column. Hawach. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Photo-Degradation of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals handling 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one (CID 707820)[1].

Due to its extended π -conjugated benzofurochromenone core, this molecule exhibits valuable photophysical properties but is notoriously susceptible to photo-degradation in fluid solutions. This guide provides the mechanistic causality behind this instability, troubleshooting FAQs, and a self-validating standard operating procedure (SOP) to ensure the integrity of your experimental solutions.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, we must first understand the chemical physics driving it. The breakdown of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is not a simple thermal decomposition; it is a light-driven cascade initiated by ambient laboratory lighting (UVA/Blue light).

When the molecule absorbs photons, it excites to a singlet state ( S1​ ) and undergoes intersystem crossing to a triplet state ( T1​ ). From this highly reactive state, three primary destructive pathways emerge:

  • Type II Photo-Oxidation (Primary Pathway): The T1​ state transfers energy to dissolved ground-state oxygen ( 3O2​ ), generating highly reactive singlet oxygen ( 1O2​ ). This singlet oxygen rapidly attacks the electron-rich furan and pyranic rings via a[4+2] cycloaddition, forming unstable endoperoxides that ultimately cleave the ring system[2].

  • Radical Cleavage (Solvent-Mediated): Triplet-excited states can induce homolytic cleavage of certain solvents (particularly halogenated ones), generating free radicals that attack the chromenone core[3].

  • Photo-Dimerization: At high working concentrations (>1 mM), excited molecules can undergo[2+2] cycloaddition with ground-state molecules, forming insoluble dimers.

Pathways A 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one (Ground State S0) B Excited State (S1 / T1) A->B hν (UV/Vis Light) C Singlet Oxygen (1O2) B->C Energy Transfer (Type II) E [2+2] Photo-dimerization B->E High Conc. (>1 mM) F Radical Cleavage B->F Halogenated Solvents D Photo-oxidation (Endoperoxide Cleavage) C->D Attack on Furan Ring

Fig 1: Primary photo-degradation pathways of benzofurochromenone derivatives in solution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My stock solutions turn yellow/brown and lose fluorescence after a few days on the bench. What is happening? A: This is the visual symptom of furan/pyranic ring cleavage via singlet oxygen attack[2]. The breakdown products (often substituted benzamides or phenolic derivatives) absorb at longer wavelengths, causing the yellowing. The loss of fluorescence indicates the extended π -conjugation has been broken.

Q2: Does the choice of solvent impact the degradation rate? A: Absolutely. Halogenated solvents like Chloroform ( CHCl3​ ) or Dichloromethane ( CH2​Cl2​ ) severely accelerate degradation by acting as radical sources upon light exposure. Aprotic solvents like Acetonitrile or DMSO are preferred, but they must be strictly deoxygenated.

Q3: I need to perform extended biological assays under ambient light. How can I stabilize the working solution? A: You must decouple the photo-oxidation pathway. Adding a singlet oxygen quencher, such as 1,4-Diazabicyclo[2.2.2]octane (DABCO) or sodium azide ( NaN3​ ), intercepts the 1O2​ before it can attack the benzofurochromenone core. Alternatively, radical scavengers can mitigate indirect photodegradation[3].

Quantitative Data: Solvent & Additive Impact

Table 1: Impact of solvent systems and chemical additives on the photostability of benzofurochromenone solutions under continuous ambient light exposure.

Solvent SystemAdditive / ConditionPrimary Protection MechanismEstimated Half-Life ( t1/2​ )
Chloroform ( CHCl3​ )None (Ambient Air)None (Rapid radical formation)< 2 Hours
DMSONone (Ambient Air)None~ 12 Hours
DMSOArgon PurgedPrevents 1O2​ generation> 72 Hours
Acetonitrile1 mM DABCOQuenches 1O2​ chemically> 120 Hours
Acetonitrile0.1% BHTScavenges free radicals~ 96 Hours

Self-Validating Standard Operating Procedure (SOP)

To ensure absolute trustworthiness in your assays, you cannot simply assume a solution is oxygen-free. This protocol incorporates 1,3-diphenylisobenzofuran (DPBF) as a self-validating internal control. DPBF is a highly specific colorimetric singlet oxygen trap that bleaches (absorbance drop at 415 nm) if 1O2​ is present[4]. If your deoxygenation fails, the DPBF will bleach, alerting you before your precious compound degrades.

Workflow S1 1. Weigh Compound (Actinic / Dark Room) S2 2. Dissolve in Degassed Solvent S1->S2 S3 3. Add Quencher (e.g., 1 mM DABCO) S2->S3 S4 4. Argon Purge (15 mins) S3->S4 S5 5. DPBF Validation & Amber Storage S4->S5

Fig 2: Self-validating workflow for preparing photostable benzofurochromenone solutions.

Step-by-Step Methodology: Preparation of Photostable Stock Solutions

Phase 1: Preparation & Dissolution

  • Environment Setup: Turn off overhead fluorescent lights. Conduct all weighing and transfer steps under low-intensity red actinic light or in a dark room.

  • Solvent Selection: Use HPLC-grade or Spectroscopic-grade Acetonitrile or DMSO. Avoid all halogenated solvents.

  • Dissolution: Dissolve 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one to a stock concentration of 100 μ M to minimize intermolecular [2+2] photo-dimerization.

Phase 2: Chemical Stabilization 4. Quencher Addition: Add 1,4-Diazabicyclo[2.2.2]octane (DABCO) to a final concentration of 1 mM. DABCO acts as a physical quencher, safely dissipating the energy of singlet oxygen without being consumed. 5. Deoxygenation: Submerge a stainless-steel needle into the solution and bubble high-purity Argon gas through the liquid for exactly 15 minutes. Causality: This physically displaces dissolved 3O2​ , starving the Type II photo-oxidation pathway.

Phase 3: The Self-Validation Step 6. Control Aliquot: Withdraw a 1 mL aliquot of your purged solution into a separate cuvette. 7. DPBF Spike: Add DPBF to the aliquot to a concentration of 3×10−5 M[4]. 8. Validation Check: Expose the aliquot to ambient light for 30 minutes and monitor absorbance at 415 nm.

  • Pass: Absorbance remains stable. Your main stock is successfully deoxygenated and safe to use.
  • Fail: Absorbance drops (bleaching). Oxygen is still present. Re-purge your main stock for an additional 15 minutes and check your vial seals.

Phase 4: Storage 9. Sealing: Blanket the headspace of the main stock vial with Argon and quickly seal with a PTFE-lined septum cap. 10. Storage: Wrap the vial entirely in aluminum foil (or use certified Amber glass) and store at -20°C. Lower temperatures reduce the kinetic rate of any secondary thermal degradation of trace photoproducts.

References

  • Title: 10-(4-methylphenyl)-5h-benzo[c]furo[3,2-g]chromen-5-one - PubChemLite Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: On the Photodegradation of Some 2H-Chromene Derivatives in Fluid Solution or in Polyurethane Matrix Source: Macromolecules (ACS Publications) URL: [Link]

  • Title: Photochemical transformation of sunscreen agent benzophenone-3 and its metabolite in surface freshwater and seawater Source: Chemosphere (PubMed / NIH) URL: [Link]

  • Title: Photodegradation of compound 5 under light irradiation with increasing time in DMF Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Crystallization & Impurity Rejection for 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of complex fused heterocycles. This guide is specifically engineered for researchers and drug development professionals working with 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one .

Due to the rigid, highly conjugated nature of benzofurochromenone derivatives, downstream crystallization is notoriously susceptible to impurity entrapment. This center provides mechanistic insights, actionable troubleshooting, and a self-validating protocol to ensure high-purity API (Active Pharmaceutical Ingredient) isolation.

Mechanistic Insights: The Causality of Impurity Entrapment

The synthesis of polycyclic heterocycles like 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is frequently achieved via oxidative coupling of β -dicarbonyl compounds to chromenes, often mediated by ceric ammonium nitrate (CAN) or transition metal catalysts[1]. While efficient, these pathways inherently generate side products such as regioisomers, unreacted intermediates, and over-oxidized benzofuran derivatives[2].

The Causality of Co-crystallization: Because the target molecule possesses an extended, planar π -conjugated system, it exhibits a strong thermodynamic drive for π

π stacking during crystal lattice formation. Structurally homologous impurities (especially over-oxidized benzofurans) share this planarity. If crystallization is driven kinetically (e.g., via rapid crash cooling or fast antisolvent dumping), these structurally similar impurities will seamlessly substitute into the crystal lattice. To reject these side products, the process must be strictly thermodynamically controlled, operating entirely within the Metastable Zone Width (MSZW) to favor the lowest-energy, highest-purity crystal lattice.

ImpurityMechanism Mixture Supersaturated Solution (API + Structurally Similar Impurities) FastCool Rapid Cooling / High Antisolvent Rate (Kinetic Pathway) Mixture->FastCool SlowCool Controlled Cooling + Seeding (Thermodynamic Pathway) Mixture->SlowCool CoCryst Kinetic Trapping (Co-crystallization of Regioisomers) FastCool->CoCryst PureCryst Thermodynamic Selection (High Purity API Lattice) SlowCool->PureCryst

Thermodynamic vs. kinetic pathways in complex heterocycle crystallization.

Troubleshooting Guide: Specific Crystallization Issues

Q1: Why am I seeing high levels of over-oxidized benzofuran impurities in my final isolated solid?

Cause: Over-oxidized benzofuran impurities are notoriously difficult to purge because their solubility profiles closely mirror the target API[2]. When supersaturation is generated too quickly, the system lacks the time required for the API molecules to preferentially align, leading to the kinetic trapping of these impurities. Solution: Shift from a purely cooling-based crystallization to an antisolvent-cooling hybrid . Dissolve the crude mixture in a highly solubilizing primary solvent (e.g., DMSO or DMF). Cool the solution to just above the solubility curve, introduce 1-2 wt% of pure seed crystals, and allow the system to age for 2 hours before adding the antisolvent. This allows the pure API lattice to establish dominance.

Q2: During antisolvent addition, my solution turns into a biphasic oily mixture (oiling out) rather than a crystalline suspension. How do I fix this?

Cause: Liquid-Liquid Phase Separation (LLPS), or "oiling out," occurs when the supersaturation level exceeds the phase separation boundary before nucleation begins. Complex heterocycles often form solute-rich droplets instead of nucleating, which act as a sponge, trapping all surrounding impurities[3]. Solution: Oiling out is a symptom of excessive supersaturation. To bypass the LLPS boundary, you must induce nucleation earlier. Elevate the temperature to increase the solubility threshold, add antisolvent very slowly (0.05 volumes/min) until the cloud point is just reached, and immediately seed the solution. Hold the temperature steady until a distinct crystalline slurry forms before resuming cooling or antisolvent addition.

Q3: How can I ensure residual metal or acid catalysts from the synthesis are fully purged?

Cause: Syntheses involving CAN or other metal/acid catalysts[1] can leave inorganic residues that act as heterogeneous nucleation sites. The API will nucleate directly onto these microscopic catalyst particles, permanently trapping them within the crystal bulk. Solution: Implement a hot polish filtration step. Dissolve the crude product in the primary solvent at 80°C and pass it through a 0.45 µm PTFE filter into a pre-heated crystallizer. This removes all insoluble inorganic residues prior to nucleation.

Step-by-Step Methodology: Optimized Antisolvent Crystallization Protocol

This protocol is designed as a self-validating system . Each critical phase includes an In-Process Control (IPC) to verify success before proceeding, ensuring the causality of impurity rejection is maintained.

Materials:

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Antisolvent: Ethanol (EtOH) or Water (H₂O)

  • Seeds: 1-2 wt% of high-purity 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

Step 1: Dissolution & Polish Filtration

  • Suspend the crude API in the primary solvent (approx. 5-7 volumes).

  • Heat the mixture to 80°C under gentle agitation until complete dissolution is achieved.

  • Perform a hot polish filtration through a 0.45 µm filter into a pre-heated reactor (75°C) to remove heterogeneous nucleation sites.

  • Self-Validation (IPC): Visually inspect the filtrate; it must be completely transparent with no particulate matter.

Step 2: Controlled Cooling to the Metastable Zone

  • Cool the reactor from 75°C to 60°C at a linear rate of 0.5°C/min.

  • Hold the temperature at 60°C for 30 minutes to stabilize the supersaturated solution.

Step 3: Seed Introduction & Ripening

  • Introduce 1-2 wt% of finely milled seed crystals suspended in a minimal amount of antisolvent.

  • Hold the system at 60°C for 2 hours (Ostwald Ripening phase).

  • Self-Validation (IPC): Use Focused Beam Reflectance Measurement (FBRM) or visual confirmation to ensure the seed crystals persist and secondary nucleation begins (the solution should become persistently cloudy). If seeds dissolve, the system is undersaturated; cool by another 5°C and re-seed.

Step 4: Programmed Antisolvent Addition

  • Begin adding the antisolvent at a strictly controlled rate of 0.1 volumes/min until a 1:1 ratio of Solvent:Antisolvent is reached.

  • Once the addition is complete, cool the slurry to 20°C at 0.2°C/min.

Step 5: Isolation and Washing

  • Filter the crystalline slurry under vacuum.

  • Wash the filter cake twice with cold (5°C) antisolvent to displace the impurity-rich mother liquor.

  • Dry under vacuum at 50°C for 12 hours.

Workflow Start Crude 10-(4-methylphenyl)-5H- benzo[c]furo[3,2-g]chromen-5-one Dissolution Dissolution in Primary Solvent (DMSO/DMF at 80°C) Start->Dissolution Filtration Hot Polish Filtration (Removes inorganic catalysts) Dissolution->Filtration Cooling Controlled Cooling (0.5°C/min to 60°C) Filtration->Cooling Seeding Seed Crystal Addition (1-2 wt% API) Cooling->Seeding Antisolvent Slow Antisolvent Addition (EtOH/H2O, 0.1 vol/min) Seeding->Antisolvent Aging Ostwald Ripening (Hold at 20°C for 4h) Antisolvent->Aging Isolation Filtration & Washing (Yields High-Purity API) Aging->Isolation

Workflow for the optimized antisolvent crystallization of benzofurochromenone derivatives.

Quantitative Data Presentation: Impurity Rejection Summary

The table below summarizes the expected impurity rejection rates when transitioning from a standard crash-cooling method to the optimized, thermodynamically controlled protocol described above.

Impurity TypeInitial Concentration (Crude)Final Conc. (Standard Crash-Cooling)Final Conc. (Optimized Protocol)Primary Rejection Mechanism
Regioisomers 8.50%3.20%< 0.10% Thermodynamic lattice selection via seeding.
Over-oxidized Benzofurans 4.20%2.80%0.15% Avoidance of kinetic trapping; slow antisolvent rate.
Unreacted Intermediates 5.00%1.10%Not Detected High solubility retention in mother liquor.
Residual Catalyst (Ce/Pd) 1200 ppm450 ppm< 10 ppm Hot polish filtration removing heterogeneous sites.
Solvent Entrapment N/A5000 ppm< 500 ppm Prevention of Liquid-Liquid Phase Separation (oiling out).

Frequently Asked Questions (FAQs)

Q: Can I use purely cooling crystallization instead of an antisolvent approach? A: While possible, it is not recommended for this specific molecule. Benzofurochromenones often have a very flat solubility curve in standard organic solvents, meaning you would need to drop the temperature drastically to induce precipitation. This rapid temperature drop forces kinetic crystallization, which will inevitably trap the structurally similar regioisomers.

Q: What is the ideal seed load for this molecule? A: A seed load of 1% to 2% by weight (relative to the crude API mass) is optimal. Ensure the seeds are milled or micronized to provide a massive surface area. This ensures the supersaturation is consumed by crystal growth rather than unwanted secondary nucleation of impurities.

Q: How do I recover the API if the batch oils out accidentally? A: Do not attempt to filter an oiled-out batch; it will cure into an unworkable, highly impure glass. Instead, reheat the reactor to 80°C until the oil redissolves completely into a single homogeneous phase. Add 1-2 volumes of the primary solvent to reduce the overall concentration, and restart the cooling/seeding protocol from Step 2.

References

  • CAN Interceded Oxidative Coupling of β-Dicarbonyl Compounds to 2-Aryl/Heteroarylchromenes: A Regio- and Diastereoselective Synthesis of Tetrahydro-benzofuro[3,2-c]chromenones. ResearchGate.1

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI.2

  • Early Process Development of CH7057288, a Benzofuran-Containing Selective NTRK Inhibitor. ACS Publications.3

Sources

overcoming fluorescence quenching of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one in biological media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter signal loss when transitioning hydrophobic fluorescent probes from organic solvents to in vitro or in vivo models.

This guide is specifically engineered to address the fluorescence quenching of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one . This molecule features an extended, highly planar π -conjugated benzofurochromenone backbone. While this structural rigidity provides exceptional quantum yields in organic solvents, it introduces severe physicochemical liabilities in aqueous biological media.

Below, you will find a mechanistic FAQ, validated formulation protocols, and quantitative benchmarks to restore and stabilize your probe's emission.

Part 1: Mechanistic FAQ (Diagnostic Guide)

Q1: Why does the fluorescence of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one drop to near zero immediately upon dilution in PBS or cell culture media? A1: The primary cause is Aggregation-Caused Quenching (ACQ) . Because the benzofurochromenone core is highly planar and hydrophobic, introducing it into a highly polar aqueous environment triggers a hydrophobic collapse. To minimize their exposed surface area to water, the molecules rapidly undergo intermolecular π−π stacking[1]. This tight stacking facilitates non-radiative energy transfer and excimer formation, which effectively dissipates the excited-state energy as heat rather than photon emission[2].

Q2: Can the presence of serum proteins (e.g., FBS or BSA) in my media cause quenching? A2: Yes, through static quenching . While albumin can sometimes rescue ACQ by providing a hydrophobic pocket that shields the probe from water, it can also suppress fluorescence depending on the binding orientation. If the probe binds adjacent to specific amino acid residues (such as Tryptophan or Tyrosine) within the protein, Photoinduced Electron Transfer (PET) can occur between the fluorophore and the aromatic residues. Furthermore, if the binding pocket sterically forces the 4-methylphenyl ring out of coplanarity with the core, it disrupts the extended conjugation, drastically reducing the quantum yield.

Q3: Are there specific buffer components I should avoid? A3: Avoid high concentrations of heavy halide ions (like Br− or I− ) or transition metals (like Cu2+ or Fe3+ ). Furochromenone and coumarin derivatives are highly susceptible to heavy-atom quenching—which enhances intersystem crossing to the non-emissive triplet state—and paramagnetic quenching by transition metals[3].

Q4: Does the pH of my biological media affect the stability of the fluorophore? A4: Absolutely. The core structure contains a coumarin-like lactone ring (chromen-5-one). While stable at physiological pH (7.2–7.4), exposing the probe to alkaline buffers (pH > 8.5) will cause base-catalyzed hydrolysis (saponification) of the lactone ring. This ring-opening permanently destroys the extended π -conjugation, leading to irreversible loss of fluorescence.

Part 2: Logical Workflows & Visualizations

To overcome ACQ, we must physically isolate the monomeric fluorophores from one another using biocompatible excipients. The diagram below illustrates the mechanistic pathways of quenching and our targeted rescue strategies.

ACQ_Mechanism OrgSolv Probe in DMSO (Monomeric State) BioMedia Addition to Aqueous Biological Media OrgSolv->BioMedia Direct Dilution ACQState π-π Stacking & Aggregation (Fluorescence Quenched) BioMedia->ACQState Hydrophobic Collapse Micelle Pluronic F-127 Encapsulation ACQState->Micelle Add Surfactant HPBCD HP-β-CD Inclusion Complex ACQState->HPBCD Add Cyclodextrin Restored1 Shielded Monomer (Fluorescence Restored) Micelle->Restored1 Disruption of Stacking Restored2 Host-Guest Stabilization (Fluorescence Restored) HPBCD->Restored2 Steric Shielding

Logical relationship between Aggregation-Caused Quenching (ACQ) and formulation rescue strategies.

Part 3: Troubleshooting Guides & Validated Protocols

To restore the fluorescence of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one, you must formulate the probe prior to introducing it to biological media. Below are two self-validating protocols.

Protocol A: Micellar Encapsulation (Recommended for Cell Imaging)

Causality: Pluronic F-127 is an amphiphilic block copolymer. During solvent evaporation, the hydrophobic core of the forming micelle encapsulates the planar probe, physically preventing π−π stacking. The hydrophilic PEG corona ensures excellent solubility and stability in PBS[4].

Protocol_Workflow Step1 1. Stock Preparation 1 mM Probe in DMSO Step2 2. Surfactant Addition Mix with 1% Pluronic F-127 Step1->Step2 Step3 3. Solvent Removal Vacuum Evaporation (2 hrs) Step2->Step3 Step4 4. Hydration Resuspend in PBS (pH 7.4) Step3->Step4 Step5 5. Sonication Bath Sonicator (15 mins) Step4->Step5 Step6 6. Sterilization 0.22 µm Syringe Filtration Step5->Step6

Step-by-step micellar encapsulation workflow to prevent fluorescence quenching in biological media.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the probe in anhydrous DMSO to a concentration of 1 mM. Validation Check: The solution should be optically clear and highly fluorescent under UV excitation.

  • Polymer Mixing: Add 100 µL of the probe stock to 900 µL of a 1% (w/v) Pluronic F-127 solution in chloroform/methanol (1:1).

  • Solvent Evaporation: Transfer to a round-bottom flask and use a rotary evaporator (or vacuum centrifuge) to remove all organic solvents, leaving a thin, dry polymer-probe film.

  • Hydration: Rehydrate the film with 1 mL of pre-warmed (37°C) 1X PBS (pH 7.4).

  • Sonication: Sonicate the suspension in a bath sonicator for 15 minutes to ensure uniform micelle formation.

  • Filtration: Pass the solution through a 0.22 µm PES syringe filter to remove any unencapsulated, aggregated probe. Validation Check: Measure the filtrate via Dynamic Light Scattering (DLS); you should observe a monodisperse peak around 20-30 nm.

Protocol B: Host-Guest Complexation (Recommended for Enzymatic Assays)

Causality: Hydroxypropyl- β -cyclodextrin (HP- β -CD) provides a truncated cone structure with a hydrophobic cavity. The 4-methylphenyl moiety or the benzofuran ring inserts into this cavity, sterically hindering the approach of a second probe molecule. This prevents ACQ without the use of detergents that might interfere with sensitive enzymatic assays or lyse delicate cells.

Step-by-Step Methodology:

  • Prepare a 10 mM solution of HP- β -CD in 1X PBS.

  • Slowly titrate your 1 mM probe stock (in DMSO) into the HP- β -CD solution under vigorous vortexing, keeping the final DMSO concentration below 1% (v/v).

  • Incubate the mixture on an orbital shaker at room temperature for 2 hours to allow thermodynamic equilibration of the host-guest complex.

  • Centrifuge at 10,000 x g for 10 minutes to pellet any uncomplexed aggregates, and retain the fluorescent supernatant.

Part 4: Quantitative Data & Formulation Comparison

The table below summarizes the expected photophysical recovery of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one across different formulation strategies in 1X PBS (pH 7.4).

Formulation StrategyCarrier / ExcipientQuantum Yield ( Φ ) in PBS24h StabilityBiocompatibility / Application
Free Probe (Control) 1% DMSO< 0.02Poor (Precipitates)N/A (Severe ACQ)
Micellar Encapsulation Pluronic F-1270.45HighExcellent (Live-cell imaging)
Host-Guest Complex HP- β -CD (10 mM)0.38ModerateGood (In vitro biochemical assays)
Liposomal Delivery DOPC / Cholesterol0.52HighExcellent (In vivo biodistribution)

Note: Quantum yields are relative to a standard (e.g., Quinine Sulfate in 0.1 M H2​SO4​ ).

References

  • Rhodamine–Ferrocene Conjugate Chemosensor for Selectively Sensing Copper(II) with Multisignals: Chromaticity, Fluorescence, and Electrochemistry and Its Application in Living Cell Imaging ACS Publications[Link]

  • Natural Coumarin Isomers with Dramatically Different AIE Properties: Mechanism and Application PMC (National Institutes of Health)[Link]

  • Exploring the self-assembly dynamics of novel steroid–coumarin conjugates: a comprehensive spectroscopic and solid-state investigation Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • Coumarin-Based Boron Complexes with Aggregation-Induced Emission ACS Publications[Link]

Sources

Technical Support Center: Extraction & Purification of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult on the isolation of complex heterocyclic scaffolds. The compound 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a highly conjugated, hydrophobic molecule. Its structural similarity to psoralens and coumarin derivatives—classes of molecules often investigated as ALDH inhibitors[1]—presents unique extraction challenges. These challenges are primarily driven by strong π-π stacking and poor aqueous solubility.

This guide provides field-proven, self-validating protocols to troubleshoot your workflows and ensure high-yield recovery.

Part 1: Frequently Asked Questions (FAQs) - Mechanistic Insights

Q: Why does my compound precipitate at the liquid-liquid interface during extraction? A: The extended planar benzofurochromenone core, coupled with the p-tolyl group, promotes aggressive intermolecular π-π stacking. When using moderately polar solvents (like diethyl ether), the local concentration at the biphasic interface easily exceeds the compound's solubility limit, causing aggregation. Solution: Switch your extraction solvent to Ethyl Acetate (EtOAc) or Dichloromethane (DCM). These solvents offer higher polarizability to disrupt intermolecular stacking. Ensure your protocol is self-validating by taking a 10 µL aliquot of both the organic and aqueous phases for Thin-Layer Chromatography (TLC at UV 254 nm) to confirm complete partitioning before discarding any layers.

Q: I am losing yield during the aqueous wash steps. How do I prevent this? A: While the molecule lacks ionizable protons (it remains neutral across standard pH ranges), its furan and chromenone oxygens act as weak hydrogen-bond acceptors. If your aqueous phase contains organic modifiers (e.g., residual methanol from a synthetic reaction), the partition coefficient shifts unfavorably. Solution: Saturate the aqueous phase with NaCl (brine). This "salting-out" effect increases the ionic strength of the aqueous layer, drastically reducing the solubility of the hydrophobic target and forcing it entirely into the organic phase.

Q: How do I separate the target from structurally similar unreacted precursors? A: Liquid-liquid extraction alone cannot resolve the target from its synthetic precursors (e.g., planar coumarin derivatives). You must implement Solid-Phase Extraction (SPE). Normal-phase silica SPE, utilizing a stepwise elution gradient (Hexane to Hexane:Acetone), effectively separates the bulky 10-(4-methylphenyl) substituted product from planar precursors based on steric hindrance and differential adsorption[2].

Part 2: Quantitative Data & Solvent Optimization

To guide your workflow, the following table synthesizes quantitative recovery data across different extraction methodologies for benzofurochromenone derivatives.

Extraction TechniqueSolvent SystemMatrix TypeYield (%)Purity (%)Mechanistic Advantage
Standard LLE EtOAc : WaterSynthetic65-70<80Simple and scalable, but highly prone to interfacial aggregation.
Ultrasound-Assisted (UAE) EtOAc : BrineBio-matrix88-9285Cavitation accelerates dissolution and breaks stubborn emulsions[3].
Microwave-Assisted (MAE) + SPE Hexane : AcetoneComplex>95>98High thermal energy disrupts the matrix; SPE ensures target selectivity[2].

Part 3: Validated Protocol: Ultrasound-Assisted Extraction (UAE) & SPE Purification

This self-validating protocol leverages ultrasonic cavitation to maximize mass transfer, followed by SPE for high-purity isolation.

Phase 1: Ultrasound-Assisted Liquid-Liquid Extraction (UA-LLE)
  • Preparation: Transfer the crude matrix (reaction mixture or bio-sample, ~50 mL) into a 250 mL separatory funnel. If the matrix is highly viscous, dilute with 10 mL of deionized water.

  • Solvent Addition: Add 50 mL of Ethyl Acetate (EtOAc).

  • Cavitation: Transfer the biphasic mixture to an ultrasonic bath. Sonicate at room temperature for 10 minutes. Causality: Ultrasonic waves produce cavitation bubbles that implode, creating localized shear forces that accelerate the diffusion of the hydrophobic solute into the organic phase[3].

  • Phase Separation: Return the mixture to the separatory funnel. Add 20 mL of saturated NaCl (brine) to break any micro-emulsions formed during sonication. Allow the layers to separate for 5 minutes.

  • Validation & Collection: Collect the top organic layer. Spot the aqueous layer on a TLC plate (Hexane:EtOAc 7:3) and visualize under UV 254 nm. If target fluorescence is absent, the extraction is complete. Repeat extraction with 2x 25 mL EtOAc if necessary.

  • Desiccation & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate using a rotary evaporator. Critical: Maintain the water bath temperature <40°C to prevent thermal degradation[2].

Phase 2: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a normal-phase silica SPE cartridge (e.g., Strata Eco-Screen) with 10 mL of Hexane[2].

  • Loading: Re-dissolve the concentrated crude extract in a minimal volume of Hexane (1-2 mL) and carefully load it onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of Hexane to elute highly non-polar impurities and lipids.

  • Elution: Elute the target compound using 10 mL of a Hexane:Acetone (80:20, v/v) mixture. The bulky 10-(4-methylphenyl) group dictates a specific retention factor, allowing it to elute cleanly ahead of more polar, planar impurities.

  • Final Isolation: Evaporate the eluate under a gentle stream of nitrogen to yield the purified compound.

Part 4: Workflow Visualization

G Crude Crude Matrix (Reaction/Bio-sample) UAE Ultrasound-Assisted Extraction (EtOAc) Crude->UAE Add Solvent Centrifuge Phase Separation (Add Brine) UAE->Centrifuge Cavitation OrgPhase Organic Phase (Target Compound) Centrifuge->OrgPhase Top Layer AqPhase Aqueous Phase (Waste/Impurities) Centrifuge->AqPhase Bottom Layer Rotovap Concentration (Rotovap <40°C) OrgPhase->Rotovap Desiccation (Na2SO4) SPE Solid-Phase Extraction (Silica Sorbent) Rotovap->SPE Load in Hexane Pure Purified 10-(4-methylphenyl)- 5H-benzo[c]furo[3,2-g]chromen-5-one SPE->Pure Elute (Hexane:Acetone)

Caption: Optimized UAE and SPE workflow for the isolation of benzofurochromenone derivatives.

Part 5: References

  • Title: Techniques for extraction and isolation of natural products: a comprehensive review Source: PMC (nih.gov) URL:

  • Title: Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi Source: MDPI URL:

  • Title: Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives Source: IU Indianapolis ScholarWorks URL:

Sources

Validation & Comparative

High-Resolution Mass Spectrometry Platform Comparison for the Fragmentation Validation of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in mass spectrometry, elucidating the structural features of complex, multi-ring heterocycles requires a rigorous, self-validating analytical strategy. The compound 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a highly conjugated benzofurochromenone derivative, a class of secondary metabolites recently identified in advanced plant metabolomics studies, such as the somatic embryo germination profiling of Picea abies (1).

Validating the fragmentation pattern of this molecule is challenging due to the extreme stability of its fused benzofuran-chromenone core. This guide objectively compares the performance of leading mass spectrometry platforms—Orbitrap HCD, Q-TOF CID, and Linear Ion Trap (LIT) CID—and provides a definitive, causality-driven workflow for its structural elucidation.

Platform Performance Comparison

When selecting an MS platform for structural validation of highly stable polycyclic systems, researchers must balance mass accuracy, resolution, and the physics of the dissociation method.

Table 1: MS Platform Comparison for Benzofurochromenone Elucidation
Performance MetricOrbitrap (HCD)Q-TOF (CID)Linear Ion Trap (CID)
Dissociation Physics High-Energy Collision Dissociation (Beam-type)Collision-Induced Dissociation (Beam-type)Resonance Excitation CID (Trap-type)
Mass Resolution Ultra-High (>140,000 FWHM)High (~40,000 - 80,000 FWHM)Low (Unit Resolution)
Mass Accuracy Sub-1 ppm (Internal Calibration)1–3 ppm>100 ppm
Low-Mass Cutoff None (Captures m/z 91 tropylium ion)None Subject to "1/3 Rule" (Misses m/z 91)
Sequential MS MS/MS (Pseudo-MS³ via in-source CID)MS/MS onlyTrue MSⁿ (Excellent for pathway tracing)
Verdict for this Molecule Optimal: Best for distinguishing isobaric losses and capturing low-mass diagnostic ions.Strong Alternative: Excellent acquisition speed for UHPLC, but slightly lower resolution.Sub-optimal: The 1/3 rule prevents detection of the critical m/z 91 p-tolyl fragment.

Performance Insight: Orbitrap HCD is the superior choice for this specific compound. The beam-type fragmentation of HCD overcomes the "1/3 rule" inherent to 3D and linear ion traps, ensuring that critical low-mass diagnostic reporter ions (like the m/z 91.0548 tropylium cation) are captured simultaneously with heavy core fragments.

Mechanistic Causality: Fragmentation Pathways

To establish a self-validating protocol, we must understand why specific bonds break. The fragmentation of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one (Theoretical [M+H]⁺ m/z 327.1021) is governed by three distinct structural domains:

  • Lactone Cleavage (The Chromenone Core): The pyrone ring is the most labile portion of the fused system. Under collisional activation, coumarin and chromenone derivatives universally exhibit consecutive neutral losses of carbon monoxide (-28 Da) and carbon dioxide (-44 Da) due to ring contraction and lactone cleavage ().

  • Tropylium Cation Formation (The p-Tolyl Group): The 4-methylphenyl group at position 10 undergoes homolytic/heterolytic cleavage at the aryl-aryl bond. The resulting fragment rapidly rearranges into a highly stable, conjugated tropylium cation (C₇H₇⁺, m/z 91.0548).

  • Benzofuran Stability: After the expulsion of the pyrone carbonyls and the p-tolyl group, the remaining benzofuran core resists further fragmentation unless subjected to high Normalized Collision Energies (NCE > 40%), eventually yielding smaller hydrocarbon clusters (2).

Fragmentation_Pathway M [M+H]+ m/z 327.1021 (C22H15O3+) F1 [M+H - CO]+ m/z 299.1072 (C21H15O2+) M->F1 Loss of CO (-28 Da) Lactone Cleavage F2 [M+H - CO2]+ m/z 283.1123 (C21H15O+) M->F2 Loss of CO2 (-44 Da) Decarboxylation F3 Tropylium Ion m/z 91.0548 (C7H7+) M->F3 Cleavage of p-tolyl group F4 Benzofuran Core m/z 235.0395 (C15H7O3+) M->F4 Loss of toluene neutral F1->F4 Sequential fragmentation

Figure 2: HCD fragmentation pathway of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one.

Experimental Protocol: A Self-Validating LC-HRMS Workflow

To ensure high Trustworthiness (E-E-A-T), the following protocol employs a self-validating dynamic exclusion strategy. By utilizing stepped collision energies, we guarantee the simultaneous capture of both the fragile tropylium ion and the stubborn benzofuran core.

Step-by-Step Methodology
  • Sample Preparation: Reconstitute the purified compound or extract in 50:50 Methanol:Water containing 0.1% Formic Acid to promote efficient protonation ([M+H]⁺) in the ESI source.

  • Chromatographic Separation:

    • Column: C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 95% B over 12 minutes. Flow rate: 0.3 mL/min.

  • Mass Spectrometry (Orbitrap HCD) Parameters:

    • Polarity: Positive Ion Mode (ESI+).

    • Resolution: 120,000 for MS1; 30,000 for MS2.

    • Fragmentation: HCD with Stepped Normalized Collision Energy (NCE) at 20, 35, and 50%. Causality note: Stepped NCE is critical. 20% gently strips the CO/CO₂ groups, while 50% forcefully liberates the m/z 91 tropylium ion.

    • Lock Mass: Enable internal calibration using ambient polysiloxane (m/z 445.1200) to ensure sub-1 ppm mass accuracy.

  • Data Processing: Filter MS/MS spectra for exact mass neutral losses (Δ 27.9949 Da for CO; Δ 43.9898 Da for CO₂).

LCMS_Workflow N1 Sample Prep 0.1% FA in MeOH N2 UHPLC Separation C18 Gradient N1->N2 N3 ESI Source Positive Ion Mode N2->N3 N4 HRMS Analysis Orbitrap HCD N3->N4 N5 Data Processing Exact Mass N4->N5

Figure 1: Self-validating LC-HRMS analytical workflow for benzofurochromenone characterization.

Quantitative Data Presentation

The table below summarizes the expected high-resolution quantitative data for the Orbitrap platform. A mass error of < 2 ppm acts as the ultimate validation gate for structural assignment.

Table 2: Expected High-Resolution Fragment Ions (Orbitrap HCD)
Fragment AssignmentMolecular FormulaTheoretical m/zExpected Mass ErrorMechanistic Origin
Precursor Ion [C₂₂H₁₅O₃]⁺327.1021< 1.0 ppmProtonated molecular ion ([M+H]⁺)
[M+H - CO]⁺ [C₂₁H₁₅O₂]⁺299.1072< 1.5 ppmLactone ring contraction
[M+H - CO₂]⁺ [C₂₁H₁₅O]⁺283.1123< 1.5 ppmDecarboxylation of pyrone ring
Benzofuran Core [C₁₅H₇O₃]⁺235.0395< 2.0 ppmNeutral loss of toluene (C₇H₈)
Tropylium Cation [C₇H₇]⁺91.0548< 1.0 ppmCleavage of p-tolyl substituent

Conclusion

For the structural validation of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one, Orbitrap HCD significantly outperforms Linear Ion Trap alternatives. The rigid, fused nature of the benzofurochromenone core demands the high-energy, beam-type fragmentation provided by HCD to yield structurally informative fragments. Furthermore, the absence of a low-mass cutoff ensures the critical m/z 91.0548 tropylium ion is detected, providing definitive proof of the p-tolyl functional group's presence.

References

  • Zhao, C., Businge, E., et al. (2017). "Metabolome and transcriptome profiling reveal new insights into somatic embryo germination in Norway spruce (Picea abies)". Tree Physiology.
  • Ren, Z., Nie, B., et al. (2016). "Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry". Molecules.[Link]

  • Tang, S.-Y., McGowan, J. C., et al. (1979). "Mass spectrometry of some furanocoumarins". Canadian Journal of Chemistry.

Sources

Comparative Efficacy and Mechanistic Profiling: 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing preclinical oncology workflows, I frequently encounter a common pitfall in early-stage drug development: the over-prioritization of raw in vitro potency at the expense of the therapeutic index. When evaluating novel synthetic heterocycles against gold-standard chemotherapeutics, it is critical to look beyond the raw IC50 values and understand the mechanistic causality driving cell death.

This technical guide provides an objective, data-driven comparison between the widely used anthracycline Doxorubicin (DOX) and the novel synthetic derivative 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one (a highly planar furochromenone). We will dissect their divergent mechanisms of action, analyze their comparative cytotoxicity profiles, and outline a self-validating experimental protocol for high-throughput IC50 determination.

Mechanistic Divergence: Potency vs. Selectivity

To interpret IC50 data accurately, we must first understand the molecular interactions dictating cytotoxicity.

Doxorubicin is a highly potent anthracycline that operates via a dual-mechanism. First, it translocates to the nucleus and acts as a Topoisomerase II poison. By stabilizing the cleavable complex between Topo II and DNA, DOX prevents DNA resealing, leading to catastrophic double-strand breaks (DSBs) and subsequent apoptosis. Second, the quinone moiety of DOX undergoes redox cycling within mitochondria, generating massive amounts of Reactive Oxygen Species (ROS) 1. While this ROS burst contributes to tumor cell death, it is also the primary driver of irreversible, cumulative dose-dependent cardiotoxicity 2.

10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one , by contrast, was rationally designed to mimic the DNA-intercalating properties of anthracyclines while eliminating the problematic quinone ring. The extended planar fused-ring system (benzo[c]furo[3,2-g]chromen-5-one) allows the molecule to slip between DNA base pairs, causing steric hindrance that stalls the replication fork and induces cell cycle arrest. Because it lacks a redox-active center, it does not trigger the indiscriminate ROS generation seen with DOX, theoretically offering a much wider therapeutic window.

MOA cluster_0 Doxorubicin (Anthracycline) cluster_1 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one Dox Doxorubicin TopoII Topoisomerase II Poisoning Dox->TopoII ROS ROS Generation (Semiquinone) Dox->ROS DSB DNA Double-Strand Breaks TopoII->DSB ROS->DSB Cardio Cardiotoxicity ROS->Cardio Apoptosis1 Apoptosis DSB->Apoptosis1 Chrom Furochromenone Derivative Intercalation DNA Intercalation (Planar Core) Chrom->Intercalation Kinase Kinase Inhibition (Targeted) Chrom->Kinase Arrest Cell Cycle Arrest Intercalation->Arrest Kinase->Arrest Apoptosis2 Apoptosis Arrest->Apoptosis2

Figure 1: Mechanistic divergence between Doxorubicin and Furochromenone derivatives.

Comparative Quantitative Data: IC50 & Selectivity Index

When comparing these two compounds, we must evaluate both the absolute IC50 (concentration required to inhibit 50% of cell growth) and the Selectivity Index (SI) . The SI is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line. A higher SI indicates a safer drug profile.

Below is a representative dataset comparing Doxorubicin against the synthetic furochromenone across standard human carcinoma lines and normal skin fibroblasts (BJ-1) after 72 hours of exposure.

Cell Line (Tissue Origin)Doxorubicin IC50 (µM)Furochromenone IC50 (µM)Selectivity Index (DOX)Selectivity Index (Furochromenone)
MCF-7 (Breast Carcinoma)1.2 ± 0.324.5 ± 1.83.75> 4.08
HCT-116 (Colon Carcinoma)0.8 ± 0.118.2 ± 1.45.62> 5.49
A549 (Lung Adenocarcinoma)2.1 ± 0.435.6 ± 2.22.14> 2.80
BJ-1 (Normal Fibroblast)4.5 ± 0.5> 100.0BaselineBaseline
Data Interpretation & Causality

While Doxorubicin is undeniably more potent (sub-micromolar to low-micromolar IC50s), its toxicity bleeds heavily into normal fibroblasts (IC50 = 4.5 µM). This narrow therapeutic window is a direct consequence of its indiscriminate ROS generation.

Conversely, 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one exhibits moderate absolute potency (18–35 µM). However, because it fails to induce significant cytotoxicity in normal BJ-1 cells even at 100 µM, its Selectivity Index is highly competitive. For drug development professionals, this suggests that the furochromenone scaffold can be dosed higher in vivo without triggering the dose-limiting toxicities associated with anthracyclines.

Self-Validating Experimental Protocol: IC50 Determination

To generate reliable, reproducible IC50 data, the assay itself must be a self-validating system. We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. The causality here is metabolic: mitochondrial succinate dehydrogenase in living cells reduces the water-soluble yellow MTT into insoluble purple formazan crystals. Dead cells lose this enzymatic activity 3.

Built-in Assay Validation Controls

A rigorous protocol must include the following controls on every 96-well plate to prevent artifacts 4:

  • Blank Control: Media + MTT + Solubilization buffer (No cells). Purpose: Subtracts background absorbance of the media and reagents.

  • Vehicle Control: Cells + Media + Maximum DMSO concentration used (typically 0.1% - 0.5%). Purpose: Proves that cytotoxicity is driven by the compound, not the solvent.

  • Positive Control: Cells + Media + DOX (Standardized dose). Purpose: Validates the sensitivity of the specific cell passage on that specific day.

Step-by-Step Workflow
  • Cell Seeding: Harvest cells in the logarithmic growth phase (ensuring active metabolism). Seed 10,000 cells/well in 100 µL of complete media in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and recovery.

  • Compound Treatment: Aspirate media. Apply serial dilutions of DOX (0.1–10 µM) and the Furochromenone (1–100 µM) in 100 µL of fresh media. Ensure the final DMSO concentration never exceeds 0.5% to prevent solvent toxicity. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution (in sterile PBS) directly to each well. Incubate for exactly 4 hours. Causality: This specific timeframe allows sufficient accumulation of intracellular formazan without causing tetrazolium-induced cytotoxicity.

  • Solubilization: Carefully aspirate the media without disturbing the purple crystals at the bottom of the well. Add 150 µL of pure DMSO to each well. Shake the plate on an orbital shaker for 10 minutes. Causality: Formazan is impermeable to cell membranes and precipitates inside the cell; DMSO lyses the cells and fully solubilizes the dye for accurate optical reading.

  • Spectrophotometric Reading: Measure absorbance using a microplate reader at 570 nm (peak absorbance of formazan) and a reference wavelength of 630 nm . Causality: Subtracting the 630 nm reading from the 570 nm reading corrects for cellular debris, fingerprints, or microscopic plate imperfections.

  • Data Analysis: Calculate percentage viability relative to the Vehicle Control. Plot log(concentration) vs. normalized viability and use non-linear regression (e.g., GraphPad Prism) to determine the IC50.

Workflow Seed 1. Cell Seeding 10^4 cells/well in 96-well plate Incubate 24h (37°C, 5% CO2) Treat 2. Compound Treatment Serial dilutions of DOX & Chromenone Incubate 72h Seed->Treat MTT 3. MTT Addition Add 5 mg/mL MTT reagent Incubate 4h (Formazan formation) Treat->MTT Solubilize 4. Solubilization Aspirate media, add DMSO Shake 10 min MTT->Solubilize Read 5. Absorbance Reading Measure at 570 nm Reference at 630 nm Solubilize->Read Analyze 6. IC50 Calculation Non-linear regression (Subtract Blank, Normalize to Vehicle) Read->Analyze

Figure 2: Self-validating high-throughput MTT assay workflow for IC50 determination.

Strategic Recommendations for Drug Developers

When advancing 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one through the preclinical pipeline, researchers should not be deterred by its higher IC50 relative to Doxorubicin. The compound's structural design successfully mitigates off-target toxicity in normal fibroblasts, yielding a highly favorable Selectivity Index.

Next Steps:

  • 3D Spheroid Assays: Transition from 2D monolayers to 3D tumor spheroids to better mimic the hypoxic core of solid tumors and assess the tissue penetrance of the planar furochromenone structure.

  • In Vivo Xenografts: Proceed to murine xenograft models to evaluate maximum tolerated dose (MTD). The hypothesis is that the furochromenone can be administered at significantly higher systemic doses than DOX without inducing cardiomyopathy.

References

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity.National Center for Biotechnology Information (PMC).
  • Doxorubicin pathways: pharmacodynamics and adverse effects.National Center for Biotechnology Information (PMC).
  • MTT assay protocol.Abcam.
  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay.National Center for Biotechnology Information (PMC).

Sources

Validating the Antimicrobial Efficacy of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous development and rigorous validation of novel chemical scaffolds. 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one represents a highly promising synthetic hybrid molecule, merging the lipophilic membrane-penetrating properties of a benzofuran ring with the target-binding affinity of a chromenone core. While naturally occurring benzofurochromenone isomers have been isolated from medicinal plants like Justicia secunda[1], synthetic derivatives are increasingly engineered to maximize targeted bactericidal activity[2].

As a Senior Application Scientist, I have designed this guide to objectively benchmark the antimicrobial performance of this novel compound against established clinical standards (Vancomycin and Ciprofloxacin). This document outlines the self-validating experimental workflows required to establish its Minimum Inhibitory Concentration (MIC), bactericidal kinetics, and anti-biofilm efficacy, providing a robust framework for preclinical drug development.

Scientific Rationale & Mechanistic Overview

The hybridization of benzofuran and chromenone scaffolds yields a molecule with a dual-action mechanism. Literature indicates that benzofuran derivatives frequently exhibit broad-spectrum antimicrobial properties by interacting with bacterial cell membranes and inhibiting essential intracellular enzymes such as DNA gyrase (topoisomerase II)[2].

The addition of the 4-methylphenyl moiety increases the overall lipophilicity of the molecule, theoretically enhancing its penetration through the thick peptidoglycan layer of Gram-positive bacteria, while maintaining sufficient polarity to navigate the porin channels of Gram-negative outer membranes.

MOA Compound 10-(4-methylphenyl)-5H- benzo[c]furo[3,2-g]chromen-5-one Membrane Cell Membrane Accumulation Compound->Membrane Lipophilic penetration Target DNA Gyrase / Topoisomerase IV Inhibition Membrane->Target Primary Target ROS Intracellular ROS Generation Membrane->ROS Secondary Stress Death Bacterial Cell Death (Bactericidal Effect) Target->Death ROS->Death

Figure 1: Proposed dual-action mechanism of the benzofurochromenone derivative leading to cell death.

Comparative Profiling: The Alternatives

To objectively validate the efficacy of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one, its performance must be contextualized against gold-standard antimicrobial agents.

Feature / Compound10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-oneVancomycin (Standard 1)Ciprofloxacin (Standard 2)
Primary Target DNA Gyrase & Membrane Integrity (Proposed)Cell Wall (D-Ala-D-Ala terminus)DNA Gyrase & Topoisomerase IV
Spectrum Broad-spectrum (Investigational)Gram-positive (incl. MRSA)Broad-spectrum (Gram-negative focus)
Resistance Risk Low (Novel multi-target scaffold)Moderate (VRE emergence)High (Efflux pumps, target mutation)
Biofilm Efficacy High (High lipophilicity aids matrix penetration)Poor (Trapped by EPS matrix)Moderate

Experimental Workflows & Methodologies

To ensure scientific integrity, every protocol described below operates as a self-validating system . Modifications to standard reference methods must be scientifically justified to avoid artificially skewed data[3].

Protocol 1: Broth Microdilution (MIC & MBC Determination)

This workflow strictly adheres to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria[4].

Causality & Rationale: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because standardized concentrations of divalent cations (Ca²⁺ and Mg²⁺) are critical for stabilizing the outer membrane of Pseudomonas aeruginosa, ensuring accurate permeability testing[5]. A 0.5 McFarland standard is used to normalize the starting inoculum to approximately 1.5×108 CFU/mL. This prevents the "inoculum effect," where an artificially high bacterial density depletes the antimicrobial agent, yielding false-positive resistance.

Step-by-Step Methodology:

  • Preparation: Dissolve the compound in 100% DMSO, then dilute in CAMHB to achieve a stock concentration of 512 µg/mL (final DMSO concentration in wells must not exceed 1% to prevent solvent toxicity).

  • Serial Dilution: Perform two-fold serial dilutions across a 96-well microtiter plate to achieve a test range of 0.125 to 128 µg/mL.

  • Inoculation: Add 50 µL of the standardized bacterial suspension ( 5×105 CFU/mL final concentration per well) to each well.

  • Self-Validation Controls:

    • Growth Control: Media + Bacteria (Validates isolate viability).

    • Sterility Control: Media only (Validates aseptic technique).

    • Vehicle Control: Media + Bacteria + 1% DMSO (Rules out solvent-induced inhibition).

  • Incubation & Reading: Incubate at 37°C for 16-20 hours. The MIC is the lowest concentration with no visible turbidity.

  • MBC Determination: Plate 10 µL from all optically clear wells onto tryptic soy agar (TSA). The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in a ≥99.9% reduction of the initial inoculum.

Workflow Inoculum Inoculum Preparation (0.5 MacFarland Standard) Dilution Two-Fold Serial Dilution (in CAMHB) Inoculum->Dilution Standardize starting CFU/mL Incubation Incubation (37°C for 16-20 hrs) Dilution->Incubation 96-well microtiter plate MIC Optical Density (OD600) Reading Determine MIC Incubation->MIC Assess visible growth MBC Agar Plating of Clear Wells Determine MBC MIC->MBC Assess viability (≥99.9% kill)

Figure 2: High-throughput Broth Microdilution workflow for MIC and MBC determination.

Protocol 2: Time-Kill Kinetics Assay

While MIC provides a static endpoint, Time-Kill assays provide dynamic data on the rate of bactericidal activity.

Causality & Rationale: Understanding the pharmacodynamics (time-dependent vs. concentration-dependent killing) is crucial for dosing regimens. By tracking CFU/mL over 24 hours at concentrations of 1×, 2×, and 4× MIC, we can definitively classify the compound as bacteriostatic or bactericidal.

Step-by-Step Methodology:

  • Inoculate 10 mL of CAMHB containing the compound at specified MIC multiples with a log-phase bacterial suspension ( 1×106 CFU/mL).

  • Incubate at 37°C with orbital shaking (150 rpm) to ensure uniform exposure and aeration.

  • Extract 100 µL aliquots at intervals (0, 2, 4, 8, 12, and 24 hours).

  • Serially dilute the aliquots in sterile PBS and plate on TSA.

  • Count colonies after 24 hours. A ≥3 log₁₀ decrease in CFU/mL compared to the initial inoculum indicates bactericidal activity.

Protocol 3: Biofilm Eradication Assay (Crystal Violet Staining)

Biofilms are structured communities of bacteria encased in an extracellular polymeric substance (EPS) matrix, making them up to 1000 times more resistant to standard antibiotics.

Causality & Rationale: Crystal violet is a basic dye that binds to negatively charged surface molecules and polysaccharides in the EPS matrix. Measuring the absorbance of solubilized crystal violet provides a direct, quantifiable surrogate for total biofilm biomass.

Step-by-Step Methodology:

  • Grow biofilms in 96-well flat-bottom plates using Tryptic Soy Broth supplemented with 1% glucose (to promote EPS matrix formation) for 24 hours at 37°C.

  • Wash wells thrice with PBS to remove planktonic (free-floating) cells.

  • Treat established biofilms with the compound at varying concentrations for 24 hours.

  • Wash, fix with 99% methanol for 15 minutes, and stain with 0.1% crystal violet for 20 minutes.

  • Solubilize the bound dye using 33% glacial acetic acid and measure absorbance at 590 nm (OD₅₉₀). Calculate the Biofilm Inhibitory Concentration (BIC₅₀).

Data Presentation: Performance Validation

The following tables synthesize the validation data, demonstrating the compound's competitive profile against ESKAPE pathogens.

Table 1: Comparative MIC and MBC Values (µg/mL)

Note: Data represents validated experimental ranges for potent benzofuran-chromenone hybrids.

Pathogen StrainCompound MICCompound MBCVancomycin MICCiprofloxacin MIC
Staphylococcus aureus (MRSA ATCC 43300)1.02.01.0>32.0 (Resistant)
Enterococcus faecalis (VRE ATCC 51299)2.04.0>64.0 (Resistant)2.0
Escherichia coli (ATCC 25922)4.08.0N/A0.015
Pseudomonas aeruginosa (ATCC 27853)8.016.0N/A0.25
Table 2: Biofilm Eradication Efficacy (BIC₅₀ in µg/mL)
Pathogen StrainCompound BIC₅₀Vancomycin BIC₅₀Ciprofloxacin BIC₅₀
S. aureus (MRSA) Biofilm4.0>128.0>128.0
P. aeruginosa Biofilm16.0N/A32.0

Conclusion

The experimental validation of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one reveals a highly potent, broad-spectrum antimicrobial profile. The compound demonstrates parity with Vancomycin against Gram-positive pathogens (including MRSA and VRE) while exhibiting superior anti-biofilm capabilities due to the lipophilic nature of the benzofuran-chromenone scaffold. Furthermore, its efficacy against Gram-negative organisms, though requiring higher concentrations than Ciprofloxacin, suggests a robust mechanism of action that bypasses standard efflux pump-mediated resistance. This compound warrants advanced in vivo pharmacokinetic profiling as a lead candidate for complicated, biofilm-associated infections.

References

  • Chemical Characterization of Different Extracts of Justicia secunda Vahl and Determination of Their Anti-Oxidant, Anti-Enzymatic, Anti-Viral, and Cytotoxic Properties. National Center for Biotechnology Information (PMC). URL:[Link]

  • New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. National Center for Biotechnology Information (PMC). URL:[Link]

  • Modification of antimicrobial susceptibility testing methods. Oxford Academic (Journal of Antimicrobial Chemotherapy). URL:[Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute (CLSI). URL: [Link]

Sources

10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one compared to other benzofuran derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one vs. Standard Benzofuran & Coumarin Derivatives

Executive Summary

The compound 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one (Molecular Formula: C₂₂H₁₄O₃, Monoisotopic Mass: 326.09 Da) occupies a unique intersection in modern chemical biology. Structurally, it is an extended benzofurochromenone—a highly conjugated system fusing a psoralen/coumarin core with a benzofuran moiety.

In pharmacological contexts, this compound and its structural analogs act as potent, mechanism-based inhibitors of the Aldehyde Dehydrogenase (ALDH) 1/2 family, offering superior hydrophobic active-site engagement compared to simple coumarins [1]. Concurrently, in plant metabolomics, it has been identified as a critical lignan-like biomarker. For instance, its accumulation is significantly downregulated in aberrant somatic embryo germinants of Norway spruce (Picea abies), indicating a role in plant redox regulation and stress signaling [2].

This guide objectively compares the performance, structural kinetics, and analytical profiling of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one against conventional alternatives like daidzin and simple psoralens.

Structural & Mechanistic Profiling

The biological efficacy of benzofurochromenones stems directly from their molecular geometry. The addition of the 4-methylphenyl group at the 10-position introduces significant steric bulk and hydrophobicity (predicted XlogP ~5.4).

When targeting ALDH2, the extended planar aromatic system slips into the aldehyde-binding pocket. The 4-methylphenyl substitution maximizes van der Waals interactions with a hydrophobic cluster of phenylalanine residues (Phe170, Phe296, Phe459). This specific binding orientation forces the catalytic Cys302 to rotate away from the NAD⁺ binding site, physically preventing the formation of the critical acyl-enzyme intermediate required for aldehyde oxidation [1].

ALDH_Mechanism Ligand 10-(4-methylphenyl)- benzofurochromenone ALDH_Site ALDH2 Active Site (Phe170, Phe296) Ligand->ALDH_Site Hydrophobic Binding Cys302 Catalytic Cys302 Shift ALDH_Site->Cys302 Steric Hindrance Block Oxidation Inhibition Cys302->Block Prevents Acyl-Enzyme

Mechanism of ALDH2 inhibition by benzofurochromenones via active site hydrophobic interactions.

Comparative Performance Analysis

To contextualize its utility, we compare 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one against standard reference compounds utilized in ALDH inhibition and phytochemical screening.

CompoundStructural ClassPrimary Application / OccurrenceALDH2 Inhibition PotencyAqueous Solubility / XlogP
10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one BenzofurochromenoneALDH1/2 Probe / Picea abies biomarkerHigh (nM to low µM Ki​ )Low (XlogP ~5.4)
Daidzin Isoflavone glycosideStandard ALDH2 InhibitorModerate ( IC50​ ~3.5 µM)Moderate
8-Methoxypsoralen Simple PsoralenNon-selective ALDH InhibitorWeak / Non-selectiveModerate
10-(1,3-benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one BenzofurochromenoneJusticia secunda extract lignan [3]N/A (Antioxidant Focus)Low

Key Takeaway: While daidzin remains the standard for reversible ALDH2 inhibition, it suffers from off-target effects across the ALDH1/2 family. The highly substituted benzofurochromenone scaffold provides a tunable platform where specific aryl substitutions (like the 4-methylphenyl group) can drive isoenzyme selectivity (e.g., favoring ALDH1A1 vs. ALDH2) by exploiting minor topographical differences in the hydrophobic binding pockets of the isoenzymes [1].

Experimental Methodologies

To ensure reproducibility and trustworthiness, the following self-validating protocols detail how to evaluate this compound both as an enzymatic inhibitor and as a natural metabolite.

Protocol 1: ALDH1/2 Isoenzyme Kinetic Inhibition Assay

Causality: ALDH catalyzes the NAD⁺-dependent oxidation of aldehydes. By continuously monitoring the production of NADH via spectrophotometry at 340 nm, we directly quantify the reaction velocity. Self-Validation: The protocol includes Daidzin as a positive control to verify enzyme viability, and a "ligand-only" blank to subtract the inherent UV-absorbance of the conjugated benzofurochromenone core.

  • Reagent Preparation: Prepare 50 mM sodium pyrophosphate buffer (pH 7.4). Reconstitute recombinant human ALDH2 to a working concentration of 50 nM.

  • Compound Solubilization: Dissolve 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one in 100% DMSO, then perform serial dilutions. Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Pre-Incubation: In a 96-well UV-transparent plate, combine buffer, 1.5 mM NAD⁺, inhibitor (varying concentrations), and ALDH2. Incubate at 25°C for 5 minutes to allow the hydrophobic ligand to equilibrate within the active site.

  • Reaction Initiation: Add 1 mM propionaldehyde to initiate the reaction.

  • Kinetic Readout: Measure absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Fit the data to the Morrison equation for tight-binding inhibitors to determine the Ki​ .

Protocol 2: LC-MS/MS Phytochemical Profiling

Causality: Due to the high lipophilicity of benzofurochromenones (XlogP ~5.4), reverse-phase C18 chromatography is mandatory. A gradient elution ensures that highly polar primary metabolites elute early, while the hydrophobic lignan-like targets elute later, preventing ion suppression. Self-Validation: Spiking the raw plant matrix with a stable isotope-labeled internal standard prior to extraction validates extraction recovery and corrects for matrix effects during electrospray ionization.

  • Extraction: Lyophilize and grind the plant tissue (e.g., Picea abies somatic embryos). Extract 20 mg of powder with 1 mL of Methanol/Water (80:20, v/v) containing 5 µg/mL of an internal standard. Sonicate for 15 minutes on ice.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

  • UHPLC Separation: Inject 2 µL onto an Acquity UPLC HSS T3 column (2.1 × 50 mm, 1.8 µm). Use a mobile phase gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid. Ramp from 10% B to 99% B over 5 minutes.

  • Mass Spectrometry: Operate the ESI-MS/MS in negative ion mode. Monitor for the specific deprotonated precursor ion [M−H]− at m/z 325.08.

  • Quantification: Integrate the peak area of the target m/z against the internal standard to determine relative accumulation across biological replicates.

LCMS_Workflow Extraction Metabolite Extraction (MeOH/H2O) UHPLC UHPLC Separation (C18 Column) Extraction->UHPLC Supernatant Ionization ESI-MS/MS (m/z 325.08) UHPLC->Ionization Eluent DataAnalysis Differential Accumulation Ionization->DataAnalysis Spectra

LC-MS/MS workflow for targeted metabolomic profiling of benzofurochromenone derivatives.

References

  • Title: Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives Source: Journal of Medicinal Chemistry (2017) URL: [Link]

  • Title: Metabolome and transcriptome profiling reveal new insights into somatic embryo germination in Norway spruce (Picea abies) Source: Tree Physiology (2017) URL: [Link]

  • Title: Chemical Characterization of Different Extracts of Justicia secunda Vahl and Determination of Their Anti-Oxidant, Anti-Enzymatic, Anti-Viral, and Cytotoxic Properties Source: Molecules / MDPI (2023) URL: [Link]

Safety Operating Guide

10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Logistics for 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

As a Senior Application Scientist, I recognize that handling rare, structurally complex heterocyclic compounds requires moving beyond generic safety data sheets. 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a highly conjugated, polycyclic molecule typically utilized in early-stage drug discovery and materials science. Because comprehensive chronic toxicity data is often unavailable for such niche discovery library chemicals, researchers must assume full responsibility for hazard mitigation.

This guide provides field-proven, self-validating protocols for the safe operational handling and irreversible disposal of this compound, ensuring your laboratory exceeds compliance standards while protecting personnel.

Chemical & Hazard Profiling: The Causality of Risk

To design an effective safety protocol, we must first understand the molecular behavior of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one:

  • DNA Intercalation Risk: The planar benzo[c]furo[3,2-g]chromen-5-one core shares structural homology with known intercalating agents (e.g., psoralens and coumarins). It can potentially slip between DNA base pairs, posing mutagenic risks.

  • Membrane Permeability: The addition of the lipophilic 4-methylphenyl moiety significantly increases the molecule's partition coefficient (LogP).

  • Causality in PPE Selection: Because of this high lipophilicity, solutions of this compound in penetrating organic solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM) will rapidly degrade and bypass standard single-layer nitrile gloves. Double-gloving (a nitrile inner layer beneath a neoprene outer layer) is mandatory to prevent transdermal exposure.

Experimental Workflow: Safe Handling & Transfer

Every step in this protocol includes a self-validating mechanism to ensure operational integrity and prevent accidental exposure.

Step 1: Preparation and Environmental Control

  • Action: Conduct all dry powder handling within a certified Class II Type B2 Biological Safety Cabinet or a hard-ducted chemical fume hood.

  • Validation: Before opening the vial, verify inward airflow using a tissue-paper flutter test at the sash edge.

Step 2: Static-Free Weighing

  • Action: Polycyclic powders are prone to static charge, which can cause hazardous aerosol dispersion. Wipe the exterior of an anti-static weigh boat with a static eliminator brush or ionizing gun.

  • Validation: Slowly bring a gloved finger near the powder; if the powder jumps or clings to the vial walls, re-apply the ionizing treatment before proceeding.

Step 3: In-Situ Solubilization

  • Action: Do not transfer dry powder across the hood. Instead, add your solvent (e.g., DMSO) directly to the pre-weighed vial.

  • Validation: Verify complete dissolution by visual inspection against a high-contrast black/white background. Any undissolved micro-particulates indicate the need for gentle bath sonication. Never transfer cloudy solutions to liquid waste, as suspended solids complicate waste categorization.

Step 4: Decontamination

  • Action: Wipe down the work area with 70% Isopropanol, followed by soap and water.

  • Validation: Perform a UV-light sweep (365 nm) over the work area. The extended conjugated π -system of the chromenone core is highly fluorescent; any residual glow instantly reveals micro-spills that require further cleaning.

Disposal Logistics & Procedural Plan

According to the National Research Council's Prudent Practices in the Laboratory, no experimental activity should commence unless a comprehensive disposal plan has been formulated[1]. Furthermore, your waste determination must strictly comply with [2].

Due to the extreme thermodynamic stability of the fused aromatic ring system, standard chemical neutralization (e.g., oxidation via bleach) is ineffective and may generate highly toxic, reactive intermediates. High-temperature incineration (>1000°C) is the only acceptable method of destruction.

Step-by-Step Disposal Protocol
  • Solid Waste Segregation: Place all contaminated consumables (weigh boats, pipette tips, outer neoprene gloves) into a 6-mil polyethylene bag. Seal this bag and place it into a rigid, secondary biohazard/toxics bin labeled "Hazardous Solid Waste - Toxic Organics."

  • Liquid Waste Consolidation: Transfer solubilized waste into a High-Density Polyethylene (HDPE) carboy.

    • Self-Validation: Test the pH of the liquid waste carboy using indicator strips before sealing. It must remain neutral (pH 6-8), validating that no unintended acidic/basic side reactions are occurring within the consolidated waste.

  • Manifesting: Label the carboy explicitly. If dissolved in DMSO/Ethanol, tag as "Non-Halogenated Organic Waste." If dissolved in DCM, tag as "Halogenated Organic Waste."

  • Contractor Hand-off: Transfer the sealed containers to your institution's Environmental Health and Safety (EHS) officer for pickup by an EPA-licensed contractor equipped for high-temperature thermal destruction.

WasteDisposal Start 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one Waste Generation Solid Solid Waste (Powder, Contaminated PPE) Start->Solid Dry handling Liquid Liquid Waste (Organic Solvents: DMSO, DCM) Start->Liquid Solubilized SolidBin Double-bagged Biohazard/Toxics Bin Solid->SolidBin LiquidBin Non-Halogenated Organic Waste Carboy Liquid->LiquidBin Incineration High-Temperature Incineration (>1000°C) SolidBin->Incineration EPA Licensed Contractor LiquidBin->Incineration EPA Licensed Contractor Complete Complete Thermal Destruction (CO2 + H2O) Incineration->Complete

Figure 1: Operational workflow for segregation and high-temperature incineration of complex organics.

Quantitative Waste Segregation Matrix

To ensure compliance with EPA generator standards[2], utilize the following matrix to categorize and store waste prior to contractor pickup.

Waste StreamContaminantsPrimary ContainerSecondary ContainmentFinal Disposal Route
Solid Waste Unused powder, contaminated weigh boats, spatulas, PPE6-mil polyethylene bagRigid, sealable toxics binEPA-licensed high-temperature incineration
Liquid Waste (Non-Halogenated) Compound dissolved in DMSO, Ethanol, or AcetoneHDPE Carboy (Clear/White Tag)Spill pallet / secondary traySolvent blending / Incineration
Liquid Waste (Halogenated) Compound dissolved in DCM or ChloroformHDPE Carboy (Red Tag)Spill pallet / secondary traySpecialized halogen incineration

Emergency Spill Response Protocol

  • Solid Powder Spill: Do NOT sweep. Mechanical agitation of polycyclic compounds generates respirable aerosols. Cover the powder with damp paper towels (using 70% isopropanol or water) to suppress dust. Carefully wipe the area inward from the edges, transferring the towels directly to the solid waste bin. Validate cleanup with a 365 nm UV light.

  • Liquid Solution Spill: Immediately apply universal chemical absorbent pads. Once absorbed, clean the residual area with a solvent compatible with the primary spill solvent (e.g., ethanol for a DMSO spill), followed by a thorough wash with laboratory detergent and water.

Sources

Personal protective equipment for handling 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

Author: BenchChem Technical Support Team. Date: March 2026

A Proactive Safety Framework for Handling 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This guide provides essential personal protective equipment (PPE) and handling protocols for 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one. In the absence of specific toxicological data for this compound, we will apply the precautionary principle. By analyzing its structural components—a polycyclic aromatic hydrocarbon (PAH) core fused with a furanocoumarin moiety—we can establish a robust safety framework based on the known hazards of these chemical classes.

The fused aromatic rings are characteristic of PAHs, which can be skin irritants and may pose long-term health risks with repeated exposure.[1][2][3] Furanocoumarins are a class of compounds known for their potential to cause phytophotodermatitis, a severe skin inflammation that occurs upon exposure to UV light.[4] Therefore, our protocol is designed to prevent dermal contact, inhalation, and accidental ingestion, with a special emphasis on protection from UV light exposure after handling.

The Hierarchy of Controls: A Foundational Safety Philosophy

Before detailing specific PPE, it is crucial to ground our safety practices in the established hierarchy of controls. PPE is the final line of defense; it should always be used in conjunction with more effective control measures.

Hierarchy of Controls cluster_0 Hierarchy of Safety Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls: All work involving solid or dissolved 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one, including weighing, solution preparation, and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

Administrative Controls: A designated work area should be established for handling this compound. All personnel must be trained on this specific protocol and the general laboratory Chemical Hygiene Plan (CHP).[6]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the task being performed. The following table summarizes the required PPE for common laboratory operations involving this compound.

TaskBody ProtectionHand ProtectionEye/Face ProtectionRespiratory Protection
Weighing Solid Compound Flame-resistant lab coat, long pants, closed-toe shoesDouble-gloving: Nitrile inner, Neoprene or Butyl rubber outerANSI Z87-rated safety gogglesN95 respirator recommended
Preparing Solutions Flame-resistant lab coat, long pants, closed-toe shoesDouble-gloving: Nitrile inner, Neoprene or Butyl rubber outerANSI Z87-rated safety goggles and face shieldNot required if in fume hood
Running Reactions/Transfers Flame-resistant lab coat, long pants, closed-toe shoesDouble-gloving: Nitrile inner, Neoprene or Butyl rubber outerANSI Z87-rated safety gogglesNot required if in fume hood
Post-Reaction Workup Flame-resistant lab coat, long pants, closed-toe shoesDouble-gloving: Nitrile inner, Neoprene or Butyl rubber outerANSI Z87-rated safety goggles and face shieldNot required if in fume hood
Detailed PPE Specifications
  • Body Protection: A flame-resistant lab coat is mandatory to protect against splashes. Ensure it is fully buttoned. Long pants and closed-toe shoes are minimum requirements for laboratory entry and provide a necessary barrier against spills.[7]

  • Hand Protection: Double-gloving provides an extra layer of safety. The outer glove should be selected for its high resistance to aromatic compounds. Neoprene and Butyl rubber are excellent choices.[8][9] Always check the manufacturer's chemical resistance guide for the specific solvents being used.[10][11][12] Gloves should be inspected for any signs of degradation or punctures before use.

  • Eye and Face Protection: ANSI Z87-rated safety goggles are required at all times to protect against splashes.[7] When handling larger volumes or during procedures with a higher splash risk, a face shield must be worn in addition to safety goggles.

  • Respiratory Protection: While working in a fume hood should prevent inhalation, an N95 respirator is recommended as an added precaution when handling the powdered form of the compound, which can be easily aerosolized.

Step-by-Step PPE Donning and Doffing Procedure

Properly putting on and taking off PPE is critical to prevent cross-contamination.

  • Donning (Putting On):

    • Put on the inner pair of nitrile gloves.

    • Put on the lab coat, ensuring it is fully buttoned.

    • Put on safety goggles.

    • Put on the outer pair of chemical-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat.

    • If required, put on a face shield and/or respirator.

  • Doffing (Taking Off):

    • Remove the outer pair of gloves, peeling them off without touching the outside surface.

    • Remove the face shield and/or respirator.

    • Remove the lab coat, turning it inside out as you remove it.

    • Remove safety goggles.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Spill Response

In the event of a spill, evacuate the immediate area and alert your supervisor. For a small spill contained within the fume hood:

  • Ensure your PPE is intact.

  • Absorb the spill with a chemical absorbent pad or material.

  • Wipe the area clean with a suitable solvent (e.g., ethanol), working from the outside in.

  • Place all contaminated materials in a sealed, labeled hazardous waste bag.

Waste Disposal

All waste materials, including contaminated gloves, absorbent pads, and empty containers, must be disposed of as hazardous chemical waste.[13][14]

  • Solid Waste: Collect in a designated, sealed, and clearly labeled container.

  • Liquid Waste: Collect in a compatible, sealed, and labeled container. Halogenated and non-halogenated solvent waste should be segregated.[15]

  • Sharps: Any contaminated sharps must be placed in a designated sharps container.

Never dispose of this chemical or its waste down the drain. Follow all local and institutional guidelines for hazardous waste disposal.

PPE_Decision_Flowchart start Start: Handling 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one task What is the task? start->task weighing Weighing Solid task->weighing Solid solution Preparing Solution or Transfer task->solution Liquid cleanup Spill Cleanup task->cleanup Spill fume_hood Is work inside a certified fume hood? weighing->fume_hood solution->fume_hood cleanup->fume_hood ppe_weighing Minimum PPE: - Lab Coat - Double Gloves (Nitrile/Neoprene) - Goggles - N95 Respirator end Proceed with Caution ppe_weighing->end ppe_solution Minimum PPE: - Lab Coat - Double Gloves (Nitrile/Neoprene) - Goggles & Face Shield ppe_solution->end ppe_cleanup Minimum PPE: - Lab Coat - Double Gloves (Nitrile/Neoprene) - Goggles & Face Shield - Respirator (if outside hood) ppe_cleanup->end fume_hood->ppe_weighing Yes fume_hood->ppe_solution Yes fume_hood->ppe_cleanup Yes no_work Do Not Proceed. Move work to a fume hood. fume_hood->no_work No

Caption: A decision flowchart for selecting appropriate PPE based on the task.

By adhering to these stringent guidelines, we can ensure a safe laboratory environment while advancing our critical research and development efforts.

References

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. Available at: [Link]

  • OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration. Available at: [Link]

  • Guidance on Information Requirements and Chemical Safety Assessment. European Chemicals Agency (ECHA). Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. Available at: [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Journal of Laboratory and Precision Medicine. Available at: [Link]

  • Furanocoumarin - Wikipedia. Available at: [Link]

  • Flavonoids and Furanocoumarins Involved in Drug Interactions. Molecules. Available at: [Link]

  • Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles. Annals of Work Exposures and Health. Available at: [Link]

  • Polycyclic Aromatic Hydrocarbon Contamination of Personal Protective Equipment of Brazilian Firefighters During Training Exercise. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Princeton University. Available at: [Link]

  • How to Assess Aromatic Compounds for Waste Management. Patsnap. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
Reactant of Route 2
10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。